molecular formula C75H113F3N22O18 B15561954 Murepavadin tfa

Murepavadin tfa

Cat. No.: B15561954
M. Wt: 1667.8 g/mol
InChI Key: DGDRAUAANPBZEZ-RCFWXEDCSA-N
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Description

Murepavadin tfa is a useful research compound. Its molecular formula is C75H113F3N22O18 and its molecular weight is 1667.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C75H113F3N22O18

Molecular Weight

1667.8 g/mol

IUPAC Name

(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C73H112N22O16.C2HF3O2/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46;3-2(4,5)1(6)7/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107);(H,6,7)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-;/m0./s1

InChI Key

DGDRAUAANPBZEZ-RCFWXEDCSA-N

Origin of Product

United States

Foundational & Exploratory

Murepavadin's Assault on Pseudomonas aeruginosa: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ALLSCHWIL, Switzerland – December 2, 2025 – This document provides an in-depth technical overview of the mechanism of action of Murepavadin (B1661735) (TFA), a first-in-class peptidomimetic antibiotic, against the opportunistic pathogen Pseudomonas aeruginosa. Developed for researchers, scientists, and drug development professionals, this guide details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the core processes involved in Murepavadin's potent and specific bactericidal activity.

Core Mechanism of Action: Targeting the Achilles' Heel of the Outer Membrane

Murepavadin exerts its bactericidal effect through a novel mechanism of action, specifically targeting the lipopolysaccharide (LPS) transport protein D (LptD), an essential component of the LPS transport machinery in the outer membrane of Pseudomonas aeruginosa.[1][2][3][4][5] By binding to LptD, Murepavadin effectively blocks the translocation of LPS from the periplasm to the outer leaflet of the outer membrane.[5][6][7] This disruption of LPS assembly leads to a cascade of detrimental effects, including alterations in the outer membrane integrity, ultimately resulting in cell death.[1][3][6] This targeted approach is highly specific to P. aeruginosa, minimizing off-target effects.[4]

The stable β-hairpin conformation of Murepavadin is crucial for its interaction with the bacterial target. This structural feature allows for high-affinity binding to LptD, a protein essential for the viability of P. aeruginosa. The inhibition of LptD function disrupts the asymmetric nature of the outer membrane, a critical feature for the bacterium's survival and resistance to many antibiotics.

Quantitative Efficacy of Murepavadin

Murepavadin has demonstrated potent activity against a broad range of P. aeruginosa clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various surveillance studies.

Isolate Category Number of Isolates MIC50 (mg/L) MIC90 (mg/L) Reference
All Clinical Isolates12190.120.12[1][2][3]
XDR Isolates7850.120.25[8][9]
MDR IsolatesNot Specified0.120.25[3]
Colistin-Non-susceptible500.250.25[8][9]
Ceftolozane/tazobactam-Non-susceptible2310.120.25[8][9]
Tobramycin-Non-susceptible4120.120.25[8][9]
Cystic Fibrosis Isolates (Broth Microdilution)Not Specified0.1252[10]
Cystic Fibrosis Isolates (Agar Dilution)Not Specified432[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Materials:

  • Murepavadin TFA

  • Pseudomonas aeruginosa isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Murepavadin Stock Solution: Prepare a stock solution of Murepavadin in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 mg/L.

  • Serial Dilutions: Perform serial two-fold dilutions of the Murepavadin stock solution in CAMHB in a 96-well plate to achieve a final concentration range (e.g., 0.008 to 128 mg/L).

  • Inoculum Preparation: Culture the P. aeruginosa isolate on a suitable agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the Murepavadin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is defined as the lowest concentration of Murepavadin that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.

In Vivo Efficacy Assessment in a Murine Pneumonia Model

This protocol is a generalized representation based on descriptions of murine lung infection models used to evaluate Murepavadin's efficacy.[6][11][12]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Pseudomonas aeruginosa strain of interest

  • This compound formulated for injection

  • Anesthesia (e.g., isoflurane)

  • Intratracheal or intranasal instillation device

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Infection: Anesthetize the mice and infect them via intratracheal or intranasal instillation with a predetermined lethal or sublethal dose of the P. aeruginosa strain.

  • Treatment: At a specified time point post-infection (e.g., 2 hours), administer Murepavadin via a relevant route (e.g., intravenous or intraperitoneal injection) at various dose levels. A control group should receive a vehicle control.

  • Monitoring: Monitor the mice for signs of illness and mortality over a defined period (e.g., 7 days).

  • Bacterial Load Determination: At selected time points (e.g., 24 hours post-treatment), euthanize a subset of mice from each group. Aseptically remove the lungs, homogenize the tissue in sterile saline, and perform serial dilutions of the homogenate. Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per gram of lung tissue.

  • Data Analysis: Compare the bacterial loads and survival rates between the Murepavadin-treated groups and the control group to determine the in vivo efficacy of the compound.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided.

Murepavadin_Mechanism cluster_Periplasm Periplasm cluster_Outer_Membrane Outer Membrane LPS Lipopolysaccharide (LPS) Lpt_complex_peri Lpt Complex (Periplasmic) LPS->Lpt_complex_peri Transport LptD LptD Lpt_complex_peri->LptD Delivery to OM Outer_Leaflet Outer Leaflet LPS Assembly LptD->Outer_Leaflet:f1 Translocation & Assembly Murepavadin Murepavadin Murepavadin->LptD

Caption: Murepavadin's mechanism of action against P. aeruginosa.

MIC_Workflow start Start: Prepare Murepavadin Stock dilute Serial Dilution in 96-well Plate start->dilute add_inoculum Inoculate Wells with Bacteria dilute->add_inoculum inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate at 35°C for 16-20h add_inoculum->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read end End: Determine MIC Value read->end

Caption: Experimental workflow for MIC determination.

Resistance Mechanisms

While Murepavadin demonstrates potent activity, resistance can emerge. Studies have identified that mutations in genes involved in LPS biosynthesis, such as lpxL1 and lpxL2, can lead to reduced susceptibility to Murepavadin. These mutations can result in alterations to the lipid A portion of LPS. Further research into the mechanisms of resistance is ongoing and crucial for the long-term clinical success of this novel antibiotic.

References

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Murepavadin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murepavadin (B1661735) (POL7080) stands as the pioneering agent in a novel class of antibiotics, the Outer Membrane Protein Targeting Antibiotics (OMPTAs).[1][2] This synthetic, cyclic peptidomimetic demonstrates potent and specific bactericidal activity against the high-priority pathogen Pseudomonas aeruginosa, including multidrug-resistant (MDR) strains.[3][4] Its unique mechanism, which involves the targeted inhibition of the lipopolysaccharide (LPS) transport protein D (LptD), offers a promising avenue in the fight against antimicrobial resistance.[3][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of Murepavadin and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflow.

Mechanism of Action: Targeting the LPS Bridge

Murepavadin's antibacterial effect is initiated by its specific interaction with LptD, an essential protein in the outer membrane of Gram-negative bacteria responsible for the final stage of LPS transport to the cell surface.[3][7][8] By binding to the periplasmic domain of LptD, Murepavadin effectively obstructs the transport machinery.[7][9] This disruption leads to the improper assembly of the outer membrane, causing an accumulation of LPS in the periplasm, ultimately resulting in bacterial cell death.[2][3] This targeted mechanism is highly specific to P. aeruginosa.[3]

Diagram 1. Murepavadin's Mechanism of Action on LptD.

Core Structure-Activity Relationships

The potent activity of Murepavadin is intrinsically linked to its specific three-dimensional structure. It is a 14-amino-acid cyclic peptidomimetic derived from protegrin I, engineered to adopt a rigid β-hairpin conformation.[2][3]

  • β-Hairpin Conformation: The stable β-hairpin structure is crucial for its interaction with the bacterial target.[3] This conformation is enforced by a D-Pro-L-Pro template. SAR studies have shown that inverting this template to L-Pro-D-Pro results in the loss of a stable hairpin structure and a corresponding loss of antimicrobial activity, highlighting the conformational requirement for binding.[3]

  • Key Amino Acid Residues: The aromatic side chains of specific amino acids are vital for activity. Studies have identified Tryptophan residues at positions 2 and 8 (Trp2, Trp8) as being particularly important for the antibiotic effect.[3]

  • Stereospecificity: The interaction with LptD is highly stereospecific. The enantiomer of a related peptidomimetic, L27-11, which has the opposite chirality to the active molecule, shows no significant antimicrobial activity.[9] Binding assays confirmed that the inactive enantiomer required concentrations approximately 1000 times higher to achieve a binding isotherm with the LptD/E complex.[9]

Quantitative Analysis of Antimicrobial Activity

Murepavadin exhibits potent in vitro activity against a wide array of P. aeruginosa clinical isolates, including those resistant to other classes of antibiotics like carbapenems and colistin.[3]

Compound Organism Isolate Panel MIC50 (mg/L) MIC90 (mg/L) Reference
MurepavadinP. aeruginosa1,219 clinical isolates (US, EU, China)0.120.12[3][10]
MurepavadinP. aeruginosaCystic Fibrosis isolates0.1252.0[11]
MurepavadinP. aeruginosa20 clinical isolates0.016 (Median)0.5[4]
ColistinP. aeruginosa1,219 clinical isolates1.01.0[10][12]
MeropenemP. aeruginosa1,219 clinical isolates0.58.0[12]
CeftazidimeP. aeruginosa1,219 clinical isolates2.032.0[12]

Table 1: Comparative in vitro activity (MIC) of Murepavadin and other antibiotics against Pseudomonas aeruginosa.

Experimental Methodologies

The discovery and optimization of Murepavadin analogs rely on a systematic workflow encompassing chemical synthesis, in vitro evaluation, and in vivo testing.

cluster_Synthesis Analog Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo & Advanced Studies Resin 1. Load First Amino Acid on 2-Chlorotrityl Resin Chain 2. Iterative Fmoc-SPPS (Coupling & Deprotection) Resin->Chain Cleave 3. Cleave Linear Peptide from Resin Chain->Cleave Cyclize 4. Backbone Cyclization in Solution Cleave->Cyclize Purify 5. HPLC Purification & Characterization Cyclize->Purify MIC Antimicrobial Susceptibility (MIC Determination) Purify->MIC Test Compound Kill Time-Kill Assays MIC->Kill Tox Hemolysis & Cytotoxicity Assays Kill->Tox PKPD Pharmacokinetics/ Pharmacodynamics (Mouse Models) Tox->PKPD Lead Candidate Infection Efficacy in Infection Models (Thigh, Lung, Sepsis) PKPD->Infection Resistance Resistance Frequency Studies Infection->Resistance

Diagram 2. Workflow for Murepavadin Analog Synthesis and Evaluation.
Antimicrobial Susceptibility Testing: Broth Microdilution

The minimal inhibitory concentration (MIC) is a key metric for assessing the potency of new analogs. The broth microdilution method is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Protocol Overview:

  • Preparation: A twofold serial dilution of the Murepavadin analog is prepared in cation-adjusted Mueller-Hinton broth (CA-MHB) in a 96-well microtiter plate.

  • Inoculum: P. aeruginosa strains, grown to logarithmic phase, are diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

  • Incubation: The plates are incubated aerobically at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Controls: A growth control well (no antibiotic) and a sterility control well (no bacteria) are included in each assay.

Murepavadin Analog Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Murepavadin and its analogs is typically achieved via a multi-step chemical process.[4][13]

Methodology:

  • Linear Peptide Assembly: The linear peptide precursor is assembled on a solid support, such as a 2-chlorotrityl chloride resin, using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[4] This involves sequential coupling of Fmoc-protected amino acids.

  • Cleavage: The fully assembled, side-chain protected linear peptide is cleaved from the resin.

  • Cyclization: The crucial β-hairpin structure is formed by an intramolecular backbone cyclization reaction in solution. This involves activating the C-terminal carboxylic acid and reacting it with the N-terminal α-amino group.[4]

  • Deprotection and Purification: All remaining amino acid side-chain protecting groups are removed. The final cyclic peptide is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity are confirmed by mass spectrometry and HPLC analysis.[13][14]

Conclusion

The structure-activity relationship of Murepavadin is well-defined, with its potent anti-pseudomonal activity being critically dependent on a rigid, stereospecific β-hairpin conformation and the presence of key aromatic residues. This deep understanding of its SAR provides a robust framework for the rational design of next-generation OMPTA antibiotics. By modifying specific residues while preserving the essential structural scaffold, researchers can aim to enhance potency, broaden the spectrum of activity, or improve pharmacokinetic properties, thereby advancing the development of novel therapies to combat critically resistant Gram-negative pathogens.

References

An In-Depth Technical Guide to the Synthesis and Purification of Murepavadin TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murepavadin (TFA salt) is a novel, pathogen-specific cyclic peptide antibiotic targeting the lipopolysaccharide (LPS) transport protein D (LptD) in Pseudomonas aeruginosa. Its unique mechanism of action and potency against multidrug-resistant strains make it a significant candidate in the fight against antimicrobial resistance. This technical guide provides a comprehensive overview of the two primary synthetic routes for Murepavadin, detailing the experimental protocols for both traditional solid-phase peptide synthesis (SPPS) with solution-phase cyclization and a more recent, efficient approach utilizing native chemical ligation (NCL) followed by desulfurization. Furthermore, this guide outlines the purification and analytical characterization of the final Murepavadin TFA product. All quantitative data regarding yields and purity are summarized for comparative analysis, and key workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Murepavadin is a 14-amino acid cyclic peptide that exhibits potent and specific bactericidal activity against Pseudomonas aeruginosa by disrupting the outer membrane through interaction with LptD, a crucial component of the LPS transport machinery.[1] The synthesis of this complex cyclic peptide has been approached through different strategies, each with its own advantages and challenges. This guide will explore the core methodologies for its chemical synthesis and purification.

Synthesis of Murepavadin

Two principal synthetic strategies have been reported for the production of Murepavadin: a classical solid-phase approach and a native chemical ligation-based approach.

Method 1: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Cyclization

This classical approach involves the sequential assembly of the linear peptide on a solid support, followed by cleavage from the resin, cyclization in solution, and final deprotection.

2.1.1. Linear Peptide Assembly (Fmoc/tBu Strategy)

  • Resin Selection and Preparation: 2-chlorotrityl chloride (2-CTC) or trityl chloride (Cl-Trt) resins are commonly used.[2] The resin is washed sequentially with dichloromethane (B109758) (DCM), dimethylformamide (DMF), and again with DCM.[2]

  • First Amino Acid Loading: The first Fmoc-protected amino acid (e.g., Fmoc-Dab(Boc)-OH) is coupled to the resin using N,N-diisopropylethylamine (DIPEA) in DCM.[2] The reaction is typically left for 3 hours at room temperature.[2] Unreacted sites on the resin are capped using a methanol/DIPEA solution in DCM.[3]

  • Peptide Chain Elongation: The synthesis proceeds by repeated cycles of Fmoc deprotection and amino acid coupling.

    • Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine (B6355638) in DMF.[2]

    • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled using a coupling agent and an additive. Several combinations have been explored to optimize yields and purity (see Table 1). Common reagents include N,N'-diisopropylcarbodiimide (DIC) with N-hydroxybenzotriazole (HOBt), or combinations like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)/HOBt or newer reagents such as ethyl (hydroxyimino)cyanoacetate (Oxyma-B) with N,N'-di-tert-butyl-ethylcarbodiimide (TBEC).[2] Couplings are typically performed for 1-2 hours in DMF.[2]

  • Cleavage from Resin: Once the linear sequence is assembled, the protected peptide is cleaved from the 2-CTC resin using a mild solution of hexafluoroisopropanol (HFIP) in DCM (e.g., 1:4 v/v).[2]

2.1.2. Solution-Phase Cyclization

  • The cleaved, protected linear peptide is dissolved in DMF at a low concentration (e.g., 2.5 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.[1]

  • A coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with HOBt and DIPEA, is added to the solution.[1]

  • The reaction is stirred at room temperature for an extended period (e.g., 18 hours) and monitored for completion.[1]

2.1.3. Final Deprotection

  • After cyclization, the protecting groups are removed from the amino acid side chains.[2]

  • This is achieved by treating the cyclic peptide with a cleavage cocktail, most commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and water (e.g., 95:3:2 v/v/v).[2] The reaction is typically stirred for 1.5-2 hours.[2]

  • The crude this compound is then precipitated with cold diethyl ether.[1]

Method 2: Native Chemical Ligation (NCL) and Desulfurization

This more recent approach offers an efficient and epimerization-free synthesis of Murepavadin.[1] It involves the synthesis of a linear peptide thioester precursor, followed by intramolecular NCL to form a cyclic intermediate, which is then desulfurized to yield the final product.[1]

2.2.1. Linear Peptide Thioester Synthesis

  • The linear peptide precursor is assembled on a sulfonamide resin using Fmoc-based SPPS.[1]

  • The N-terminal cysteine residue is incorporated as Boc-Cys(Trt)-OH.[1]

  • After assembly, the sulfonamide linker is activated and cleaved to yield the linear peptide thioester.[1]

2.2.2. Intramolecular Native Chemical Ligation

  • The crude peptide thioester is cyclized via NCL in a buffer at pH 7.4, often in the presence of a thiol cofactor like sodium 2-mercaptoethanesulfonate (MESNA).[1]

  • This reaction is typically rapid, often completing in under 30 minutes.[1]

2.2.3. Desulfurization and Final Deprotection

  • The resulting cyclic peptide containing a cysteine residue is then desulfurized to an alanine (B10760859) residue. This can be achieved using a catalyst such as Raney Nickel.[1]

  • Any remaining protecting groups (such as a Z-group on a diaminobutyric acid side chain) are removed by catalytic hydrogenation.[1]

  • The final product is then purified.

Purification of this compound

The crude this compound obtained from either synthetic route requires purification to achieve the high purity necessary for research and clinical applications.

3.1. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically used for purification.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly employed. For example, a linear gradient from 10% to 40% acetonitrile over 65 minutes can be used.[3]

  • Detection: The peptide is detected by UV absorbance at 220 nm.[2]

  • Fraction Collection and Analysis: Fractions containing the pure product are collected, analyzed by analytical HPLC and mass spectrometry, pooled, and lyophilized to obtain the final this compound as a white powder. After purification, purities greater than 99% can be achieved.[2]

3.2. Analytical Characterization

  • Analytical HPLC: To assess the purity of the final product. It is noteworthy that chromatographic analysis of Murepavadin can be challenging due to the presence of cis/trans conformers of the dPro-Pro motif, which may lead to peak broadening or splitting. Performing the HPLC analysis at an elevated temperature (e.g., 50 °C) can help to coalesce these peaks into a single, sharp peak for more accurate purity assessment.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization mass spectrometry (ESI-MS) is commonly used.[1]

Data Presentation

The following tables summarize the quantitative data from the synthesis of Murepavadin using the SPPS and solution-phase cyclization method with various coupling reagents.

Table 1: Comparison of Coupling Reagents in the SPPS of Murepavadin [2]

Synthesis BatchResinCoupling Reagent/AdditiveCrude Purity (%)Overall Crude Yield (%)
A2-CTCDIC/HOBt6030-40
B2-CTCDIC/K-Oxyma6570-80
CCl-TrtDIC/HOBt5830-40
DCl-TrtDIC/K-Oxyma6270-80
E2-CTCTBEC/Oxy-B6770-80
F2-CTCTBEC/K-Oxy-B6670-80

Data adapted from Garcia-Gorgas, et al. (2024).

Table 2: Yields at Different Stages of the SPPS and Cyclization Process [2]

Synthesis BatchDetachment Yield (%)Cyclization Yield (%)Deprotection Yield (%)
A419285
B889189
C469083
D858991
E929688
F909587

Data adapted from Garcia-Gorgas, et al. (2024).

Visualizations

The following diagrams illustrate the key workflows and the mechanism of action of Murepavadin.

Synthesis_Workflow_SPPS cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution Phase Resin 2-CTC Resin Loading 1. Load First Amino Acid (Fmoc-AA-OH, DIPEA) Resin->Loading Elongation 2. Iterative Cycles: - Fmoc Deprotection (Piperidine) - Amino Acid Coupling Loading->Elongation Cleavage 3. Cleavage from Resin (HFIP/DCM) Elongation->Cleavage Cyclization 4. Cyclization (HATU, HOBt, DIPEA in DMF) Cleavage->Cyclization Protected Linear Peptide Deprotection 5. Final Deprotection (TFA/TIPS/H2O) Cyclization->Deprotection Purification 6. HPLC Purification Deprotection->Purification Crude this compound Final This compound (>99% Purity) Purification->Final

Caption: Workflow for Murepavadin synthesis via SPPS and solution-phase cyclization.

Synthesis_Workflow_NCL cluster_SPPS_NCL Solid-Phase Peptide Synthesis (SPPS) cluster_Solution_NCL Solution Phase Resin Sulfonamide Resin Assembly 1. Assemble Linear Peptide Resin->Assembly Cleavage 2. Cleavage to Yield Peptide Thioester Assembly->Cleavage NCL 3. Intramolecular Native Chemical Ligation (NCL) Cleavage->NCL Linear Peptide Thioester Desulfurization 4. Desulfurization (e.g., Raney Ni) NCL->Desulfurization Final_Deprotection 5. Final Deprotection (if necessary) Desulfurization->Final_Deprotection Purification 6. HPLC Purification Final_Deprotection->Purification Crude Murepavadin Final This compound Purification->Final

Caption: Workflow for Murepavadin synthesis via NCL and desulfurization.

Mechanism_of_Action Murepavadin Murepavadin LptD LptD Protein (Outer Membrane) Murepavadin->LptD Binds to LPS_Transport LPS Transport to Outer Membrane Murepavadin->LPS_Transport Inhibits OM_Integrity Outer Membrane Integrity Disrupted LPS_Transport->OM_Integrity Leads to Cell_Death Bacterial Cell Death OM_Integrity->Cell_Death

Caption: Mechanism of action of Murepavadin.

Conclusion

The chemical synthesis of this compound is a complex but achievable process. The traditional SPPS method followed by solution-phase cyclization has been well-documented and optimized, with the choice of coupling reagents significantly impacting the overall yield and purity. The newer NCL-based approach presents a promising alternative that may offer advantages in terms of efficiency and minimization of side reactions like epimerization. Regardless of the synthetic route, robust purification by preparative HPLC is crucial to obtain high-purity this compound suitable for its intended applications. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize and purify this important antibiotic candidate.

References

Methodological & Application

Application Notes and Protocols: Inhaled Murepavadin for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (B1661735) (formerly POL7080) is a novel, first-in-class outer membrane protein targeting antibiotic (OMPTA) with potent and specific activity against Pseudomonas aeruginosa, a primary pathogen in cystic fibrosis (CF) lung infections.[1][2] Its unique mechanism of action, targeting the lipopolysaccharide (LPS) transport protein LptD, disrupts the outer membrane integrity of the bacterium, leading to cell death.[3][4][5] An inhaled formulation of Murepavadin is under development to deliver the drug directly to the site of infection in the lungs of CF patients, maximizing local concentrations while minimizing systemic exposure and associated toxicities observed with the intravenous formulation.[2][5]

These application notes provide a comprehensive overview of the development of an inhaled Murepavadin formulation for CF, including its mechanism of action, formulation strategies, and detailed protocols for key analytical and preclinical evaluation methods.

Mechanism of Action of Murepavadin

Murepavadin exerts its bactericidal effect by specifically binding to the LptD component of the LPS transport machinery in P. aeruginosa. This interaction inhibits the translocation of LPS to the outer leaflet of the outer membrane, a critical process for maintaining the structural integrity of the bacterial cell envelope.[3][4][5] The disruption of the outer membrane leads to increased permeability and triggers an envelope stress response mediated by the sigma factor AlgU.[3][6][7] Ultimately, the loss of outer membrane integrity results in bacterial cell death.

Murepavadin_Mechanism cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane LPS LPS Lpt_complex Lpt Complex (LptB, LptF, LptG, LptC, LptA) LPS->Lpt_complex Transport LptD LptD Lpt_complex->LptD LptE LptE OM_disruption Outer Membrane Disruption LptD->OM_disruption Leads to Murepavadin Murepavadin (Inhaled) Murepavadin->LptD Inhibition Stress_Response Envelope Stress Response (AlgU) OM_disruption->Stress_Response Cell_Death Bacterial Cell Death OM_disruption->Cell_Death

Caption: Mechanism of action of Murepavadin.

Formulation Development

The inhaled formulation of Murepavadin is being developed as a dry powder inhaler (DPI). DPIs offer advantages in terms of stability and the ability to deliver a high drug payload directly to the lungs. A typical DPI formulation for an antibiotic like Murepavadin would consist of:

  • Micronized Murepavadin: The active pharmaceutical ingredient (API) is micronized to an aerodynamic particle size of 1-5 µm to ensure deep lung deposition.[8]

  • Carrier Particles: Larger, inert carrier particles, such as lactose, are often blended with the micronized drug.[9][10] These carriers improve the flowability and dispersibility of the powder from the DPI device during inhalation.[9]

The development process involves optimizing the particle size distribution of the API, the ratio of API to carrier, and the choice of DPI device to ensure consistent and efficient drug delivery to the lungs.

Data Presentation

In Vitro Activity of Murepavadin
ParameterP. aeruginosa (Planktonic)P. aeruginosa (Biofilm)Reference
MIC₅₀ 0.125 mg/L (Broth Microdilution)MBIC₅₀: 2 mg/L[2][11]
MIC₉₀ 2 mg/L (Broth Microdilution)MBIC₉₀: 32 mg/L[2][11]
MBEC₉₀ -64 mg/L[12][13]

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Preclinical In Vivo Efficacy of Inhaled Murepavadin
Animal ModelP. aeruginosa StrainTreatmentBacterial Load Reduction (log₁₀ CFU/lung)Reference
Murine Acute PneumoniaPA14Murepavadin (0.25 mg/kg) + Ceftazidime/AvibactamSynergistic reduction[3][6][7]
Murine Acute PneumoniaPA14Murepavadin (0.25 mg/kg) + Amikacin (35 mg/kg)Synergistic reduction (756-fold)[14]
Phase I Clinical Trial Pharmacokinetics in Healthy Volunteers (Single Ascending Doses)
DoseSystemic BioavailabilityPeak Plasma Concentration (Tₘₐₓ)Epithelial Lining Fluid (ELF) Concentration at 24hReference
Up to 300 mg< 5%1-2 hours post-inhalation> MIC₉₀ for P. aeruginosa from CF patients

Experimental Protocols

Aerosol Performance Characterization

The following protocols are essential for evaluating the performance of the Murepavadin DPI.

Aerosol_Testing_Workflow DPI Murepavadin DPI DDU_Apparatus Delivered Dose Uniformity (DDU) Apparatus (USP <601>) DPI->DDU_Apparatus Actuation NGI Next Generation Impactor (NGI) DPI->NGI Actuation HPLC HPLC Analysis DDU_Apparatus->HPLC Drug Recovery and Quantification NGI->HPLC Drug Recovery from Stages and Quantification DDU_Results Dose Uniformity Data HPLC->DDU_Results APSD_Results Aerodynamic Particle Size Distribution (APSD) Data HPLC->APSD_Results

Caption: Workflow for aerosol performance testing.

Objective: To ensure that each actuation of the DPI delivers a consistent and accurate dose of Murepavadin.

Methodology: (Based on USP <601>)

  • Apparatus Setup: Assemble a DDU sampling apparatus. For DPIs, this will include a vacuum pump, a flow controller, and a filter holder.

  • Flow Rate Determination: Set the flow rate through the apparatus to achieve a 4 kPa pressure drop across the inhaler, simulating a patient's inhalation.

  • DPI Actuation: Prepare the Murepavadin DPI according to the manufacturer's instructions. Insert the mouthpiece into the apparatus inlet and actuate the device while drawing a defined volume of air (typically 2-4 L) through the system.

  • Sample Collection: The delivered dose is captured on a filter within the apparatus.

  • Drug Quantification: Extract the collected Murepavadin from the filter using a suitable solvent. Quantify the amount of drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Repeat the procedure for multiple doses from the beginning, middle, and end of the device's life. The results should meet the specified acceptance criteria for dose uniformity.

Objective: To determine the particle size distribution of the aerosolized Murepavadin, which predicts its deposition pattern in the respiratory tract.

Methodology: (Using a Next Generation Impactor - NGI)

  • Apparatus Setup: Assemble the NGI, which consists of a series of stages with progressively smaller nozzle diameters. Coat the collection surfaces of the NGI stages with a solution (e.g., silicone) to prevent particle bounce.

  • Flow Rate and Actuation: Connect the NGI to a vacuum pump and set the flow rate to achieve a 4 kPa pressure drop across the DPI. Actuate the Murepavadin DPI into the NGI.

  • Sample Collection: The aerosolized particles are separated and collected on the different stages of the NGI based on their aerodynamic diameter.

  • Drug Quantification: After actuation, disassemble the NGI and rinse each stage and the induction port with a suitable solvent to recover the deposited Murepavadin. Quantify the amount of drug on each stage using a validated HPLC method.

  • Data Analysis: Calculate the mass of Murepavadin deposited on each stage and determine the mass median aerodynamic diameter (MMAD) and the fine particle fraction (FPF), which is the percentage of the dose with a particle size typically less than 5 µm.

Stability Studies

Objective: To evaluate the physical and chemical stability of the inhaled Murepavadin formulation under various environmental conditions.

Methodology: (Based on ICH Q1A (R2) Guidelines)

  • Study Design: Place samples of the Murepavadin DPI in controlled environment chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months (if significant change is observed in accelerated studies).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Analytical Testing: At each time point, evaluate the samples for:

    • Appearance

    • Assay of Murepavadin content

    • Degradation products/impurities

    • Moisture content

    • Delivered Dose Uniformity (DDU)

    • Aerodynamic Particle Size Distribution (APSD)

  • Data Analysis: Analyze the data to establish the shelf-life and recommended storage conditions for the product.

In Vitro Efficacy Assessment

Objective: To determine the lowest concentration of Murepavadin that inhibits the visible growth of P. aeruginosa.

Methodology: (Broth Microdilution)

  • Preparation: Prepare a two-fold serial dilution of Murepavadin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum: Prepare a standardized inoculum of P. aeruginosa (e.g., from a CF clinical isolate) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of Murepavadin at which there is no visible bacterial growth.

Objective: To evaluate the efficacy of Murepavadin against P. aeruginosa biofilms, which are prevalent in CF lung infections.

Methodology: (Adapted from a CF bronchial epithelial cell line model)

  • Cell Culture: Culture human CF bronchial epithelial cells (e.g., CFBE41o-) on permeable supports at an air-liquid interface (ALI) to form a polarized monolayer.

  • Biofilm Formation: Establish a P. aeruginosa biofilm on the apical surface of the cell monolayer.

  • Treatment: Expose the biofilm-infected cell cultures to various concentrations of Murepavadin, delivered as a dry powder or reconstituted solution to the apical surface.

  • Efficacy Assessment: After a specified treatment duration, quantify the viable bacteria in the biofilm (e.g., by colony-forming unit counts). The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) can be determined.

  • Host Cell Viability: Assess the viability of the epithelial cells (e.g., using an MTT assay) to evaluate the therapeutic index of the treatment.

In Vivo Efficacy Assessment

Objective: To evaluate the efficacy of inhaled Murepavadin in a relevant animal model of P. aeruginosa lung infection.

Methodology: (Murine Acute Pneumonia Model)

  • Bacterial Preparation: Culture P. aeruginosa to the mid-logarithmic phase, then wash and resuspend the bacteria in sterile saline to the desired concentration.

  • Infection: Anesthetize mice and infect them with P. aeruginosa via intranasal or intratracheal administration.

  • Treatment: At a specified time post-infection, administer Murepavadin to the mice via inhalation (e.g., using a nose-only exposure system) or by direct intratracheal instillation of a reconstituted powder.

  • Efficacy Assessment: At various time points after treatment, euthanize the mice and harvest their lungs. Homogenize the lung tissue and perform serial dilutions to quantify the bacterial load (CFU/lung).

  • Data Analysis: Compare the bacterial loads in the lungs of Murepavadin-treated mice to those in a placebo-treated control group to determine the reduction in bacterial burden.

Conclusion

The development of an inhaled formulation of Murepavadin represents a promising targeted therapeutic strategy for the management of chronic P. aeruginosa infections in individuals with cystic fibrosis. Its novel mechanism of action and the potential for high lung concentrations with limited systemic exposure underscore its potential to address the challenges of antimicrobial resistance and treatment burden in this patient population. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of the formulation's performance, stability, and preclinical efficacy.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Murepavadin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (formerly POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically targeting Pseudomonas aeruginosa. It belongs to the Outer Membrane Protein Targeting Antibiotic (OMPTA) class and exhibits a unique mechanism of action by binding to the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[1] This interaction disrupts the proper assembly of LPS, leading to bacterial cell death.[1][2] Murepavadin has demonstrated potent in vitro activity against a wide range of clinical isolates of P. aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Murepavadin against P. aeruginosa using the reference standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action of Murepavadin

Murepavadin's targeted action against P. aeruginosa involves the specific inhibition of the LptD protein, a crucial component of the LPS transport machinery in Gram-negative bacteria. This disruption of the outer membrane integrity ultimately leads to bacterial cell death.

Mechanism of Action of Murepavadin Murepavadin Murepavadin LptD LptD Protein (Outer Membrane) Murepavadin->LptD Binds to and Inhibits LPS_Transport LPS Transport to Outer Membrane Murepavadin->LPS_Transport Blocks LptD->LPS_Transport Essential for OM_Integrity Outer Membrane Integrity Disrupted LPS_Transport->OM_Integrity Leads to Disruption Cell_Death Bacterial Cell Death OM_Integrity->Cell_Death Results in Workflow for Murepavadin MIC Determination Prep_Stock Prepare Murepavadin Stock Solution Prep_Plates Prepare Serial Dilutions in 96-Well Plate Prep_Stock->Prep_Plates Inoculate Inoculate Microtiter Plate Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35°C ± 1°C for 16-20 hours Inoculate->Incubate Read_MIC Read and Record MIC Incubate->Read_MIC QC Perform Quality Control QC->Prep_Stock QC->Prep_Inoculum QC->Read_MIC

References

Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling of Murepavadin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (B1661735) (formerly POL7080) is a first-in-class peptidomimetic antibiotic specifically targeting Pseudomonas aeruginosa.[1][2] It represents a novel class of outer membrane protein-targeting antibiotics (OMPTAs).[1][3][4][5] Its unique mechanism of action involves binding to the lipopolysaccharide (LPS) transport protein D (LptD), a crucial component for the biogenesis of the outer membrane in Gram-negative bacteria.[1][2][4][6][7] By inhibiting LptD, Murepavadin disrupts the bacterial outer membrane, leading to cell death.[1][2][6][7] This targeted approach makes it a promising candidate for treating infections caused by multi-drug resistant (MDR) P. aeruginosa.[1][6] These notes provide an overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Murepavadin, along with protocols for key experimental models used in its evaluation.

Pharmacokinetics of Murepavadin

Murepavadin exhibits linear and dose-proportional pharmacokinetics.[1][3][8] The primary route of elimination is renal, and therefore, dosage adjustments are necessary for patients with renal impairment.[6][9][10]

Table 1: Single-Dose Pharmacokinetic Parameters of Murepavadin in Healthy Adults
Dose (mg/kg)Cmax (ng/mL)AUC0–∞ (ng·h/mL)t1/2 (h)CL (mL/h/kg)Vz (mL/kg)
0.05 1335992.5287.8415
0.15 3911,8103.1286.8468
0.45 1,1805,5303.4983.9496
0.9 2,23012,4004.0780.1545
1.5 3,69021,5004.2980.3586
2.2 5,56034,2004.4182.5619
3.0 7,12047,4004.7181.9658
3.75 8,24061,0005.3081.3724
4.5 (3h infusion) 9,47067,8004.9686.0709
4.5 (2h infusion) 12,80073,1004.50114708

Data adapted from a Phase 1 single-ascending-dose study in healthy male subjects.[3][8]

Table 2: Impact of Renal Impairment on Murepavadin Pharmacokinetics (Single 2.2 mg/kg dose)
Renal FunctionCmax (ng/mL)AUC0–∞ (ng·h/mL)t1/2 (h)CL (L/h)
Normal 5,56034,2007.77.0
Mild Impairment ~8,340~68,400up to 243.8
Moderate Impairment ~8,340~85,500up to 242.4
Severe Impairment ~8,340~85,500up to 242.4

Data indicates an approximate 1.5-fold increase in Cmax and a 2.0- to 2.5-fold increase in AUC0–∞ in subjects with renal impairment compared to those with normal renal function.[6][9][10]

Pharmacodynamics of Murepavadin

The pharmacodynamic parameter that best predicts the efficacy of Murepavadin is the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[5][8][11][12]

Table 3: Murepavadin In Vitro Activity against P. aeruginosa
Isolate PopulationMIC50 (mg/L)MIC90 (mg/L)
XDR P. aeruginosa (Europe & North America) 0.120.25
Colistin-Nonsusceptible XDR P. aeruginosa 0.250.25
Ceftolozane/tazobactam-Nonsusceptible XDR P. aeruginosa 0.120.25
Tobramycin-Nonsusceptible XDR P. aeruginosa 0.120.25
Cystic Fibrosis P. aeruginosa Isolates 0.1252 - 4

Data compiled from various surveillance and in vitro studies.[13][14][15][16]

Table 4: Murepavadin PK/PD Targets for Efficacy in Murine Infection Models
Efficacy EndpointMean fAUC (mg·h/L)Mean fAUC/MIC
Static Effect 8.2527.78
1-log10 CFU Reduction 9.8639.85

Data derived from neutropenic mouse lung and thigh infection models.[11][12]

Mechanism of Action

Murepavadin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane Murepavadin Murepavadin LptD LptD Protein Murepavadin->LptD Binds to LPS_transport LPS Transport LptD->LPS_transport Inhibits cell_death Disruption of Outer Membrane Integrity & Cell Death LptD->cell_death Leads to LPS_synthesis LPS Synthesis LPS_synthesis->LPS_transport Translocation

Caption: Murepavadin Mechanism of Action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[11]

Materials:

  • Murepavadin reference powder

  • P. aeruginosa isolates for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Murepavadin Stock Solution: Dissolve Murepavadin powder in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the P. aeruginosa strain from an overnight agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Microtiter Plates:

    • Perform serial two-fold dilutions of the Murepavadin stock solution in CAMHB directly in the 96-well plates.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Murepavadin that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading A Prepare Murepavadin Stock Solution D Serial Dilution of Murepavadin in Microplate A->D B Prepare P. aeruginosa Inoculum (0.5 McFarland) C Dilute Inoculum in CAMHB B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: MIC Determination Workflow.

Protocol 2: Neutropenic Murine Thigh/Lung Infection Model

This protocol is a generalized representation of in vivo PK/PD studies.[4][11][12]

Materials:

  • Specific pathogen-free mice (e.g., CD-1)

  • Cyclophosphamide (B585) for inducing neutropenia

  • P. aeruginosa strain for infection

  • Murepavadin for injection (subcutaneous or intravenous)

  • Anesthetic

  • Sterile saline

  • Homogenizer

  • Agar plates for CFU counting

Procedure:

  • Induce Neutropenia:

    • Administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.

  • Infection:

    • On day 0, infect mice with a predetermined inoculum of P. aeruginosa either intramuscularly (thigh model) or intranasally/intratracheally (lung model).

  • Treatment:

    • Initiate Murepavadin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer various doses and dosing regimens (e.g., single dose, fractionated doses) to different groups of mice.

  • Sample Collection:

    • At designated time points (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically collect thigh muscles or lungs.

    • For pharmacokinetic analysis, collect blood samples at various time points to determine plasma drug concentrations. For lung infections, bronchoalveolar lavage can be performed to measure drug concentrations in the epithelial lining fluid (ELF).[4][11][12]

  • Bacterial Load Determination:

    • Homogenize the collected tissues in sterile saline.

    • Perform serial dilutions of the homogenates and plate on appropriate agar media.

    • Incubate the plates and count the colony-forming units (CFU) to determine the bacterial load in the target organ.

  • Data Analysis:

    • Correlate the pharmacokinetic parameters (e.g., fAUC) with the pharmacodynamic outcome (change in CFU/thigh or CFU/lung) using a sigmoid Emax model to determine the PK/PD index and target values for efficacy.[11][12]

Murine_Infection_Model_Workflow cluster_induction Induction Phase cluster_infection_treatment Infection & Treatment cluster_analysis Analysis Phase A Induce Neutropenia (Cyclophosphamide) B Infect Mice with P. aeruginosa A->B C Administer Murepavadin (Various Doses/Regimens) B->C D Collect Tissues (Thigh/Lung) and Blood Samples C->D E Determine Bacterial Load (CFU Counting) D->E F Determine Plasma/ELF Drug Concentrations (PK) D->F G Correlate PK/PD Data to Determine Efficacy Targets E->G F->G

Caption: Murine Infection Model Workflow.

Conclusion

Murepavadin's novel mechanism of action and potent activity against P. aeruginosa, including resistant strains, make it a valuable agent in the fight against antimicrobial resistance. The PK/PD data summarized here, along with the provided experimental protocols, offer a foundational resource for researchers and drug development professionals working with this promising new antibiotic. Understanding its pharmacokinetic profile and the key pharmacodynamic driver of efficacy (fAUC/MIC) is critical for designing effective dosing strategies for future clinical applications.

References

Murepavadin Administration in Preclinical Studies: A Comparative Analysis of Intravenous and Inhaled Routes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a novel, first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide transport protein D (LptD) of Pseudomonas aeruginosa.[1][2] This unique mechanism of action makes it a promising candidate for treating infections caused by this often multi-drug resistant pathogen.[1][2] Preclinical development of Murepavadin has explored both intravenous (IV) and inhaled administration routes. While initial studies focused on intravenous administration for systemic infections like hospital-acquired and ventilator-associated pneumonia (HABP/VABP)[2], concerns over renal toxicity led to a strategic shift towards an inhaled formulation for localized lung infections.[3][4]

These application notes provide a detailed overview and comparison of the preclinical data for intravenous and inhaled Murepavadin, focusing on pharmacokinetics, efficacy, and safety. The provided protocols are intended to guide researchers in designing and executing similar preclinical studies.

Data Presentation: Intravenous vs. Inhaled Murepavadin

The following tables summarize the quantitative data from preclinical studies to facilitate a clear comparison between the two administration routes.

Table 1: Pharmacokinetic Parameters of Murepavadin in Preclinical Models

ParameterIntravenous AdministrationInhaled/Intratracheal AdministrationSource(s)
Animal Model Neutropenic CD-1 MiceNeutropenic CD-1 Mice[5]
Dose(s) 0.125, 0.5, 2, 8, 0.25, 1, 4, and 16 mg/kg (s.c. injection)0.156 to 15 mg/kg (intratracheal); 7.26 mg/kg/h (inhalation)[5][6]
Plasma Cmax Dose-proportional increasesSubstantially lower than IV administration[7][8]
Plasma AUC Dose-proportional increasesLow systemic exposure[4][7][9]
Epithelial Lining Fluid (ELF) Concentration Lower than plasmaApproximately 1,000-fold higher than plasma[3][6]
Key Pharmacodynamic Index fAUC/MICfAUC/MIC[5][7]

Table 2: Efficacy of Murepavadin in Preclinical Lung Infection Models

ParameterIntravenous AdministrationInhaled/Intratracheal AdministrationSource(s)
Animal Model Neutropenic Murine Lung Infection ModelNeutropenic Murine Lung Infection Model[7]
Bacterial Strain(s) P. aeruginosa ATCC 27853, XDR P. aeruginosa NCTC 13437Four different strains of P. aeruginosa[6][7]
Efficacy Endpoint Static effect and 1-log reduction in CFUBacterial load reduction[5]
Effective Dose Mean static fAUC/MIC of 27.78; Mean 1-log reduction fAUC/MIC of 39.85Strong activity at doses < 1 mg/kg[5][6]
Combination Therapy Not extensively reported in provided preclinical lung infection dataSynergistic effect with amikacin (B45834) (756-fold reduction in bacterial load) and ciprofloxacin[10][11]

Table 3: Safety and Tolerability of Murepavadin in Preclinical Studies

ParameterIntravenous AdministrationInhaled/Intratracheal AdministrationSource(s)
Key Finding Significant renal toxicity observed in Phase III clinical trials, leading to discontinuation for pneumonia treatment.Well-tolerated with a significantly higher safety margin.[3][4]
Preclinical Observations Highest drug concentrations found in the kidneys.No overt pharmacological or toxicological signs in mice at 7.26 mg/kg over 60 minutes. In cynomolgus monkeys, non-adverse microscopic pathological findings in the respiratory tract at up to 14 mg/kg/day for 4 weeks.[3][7][12]

Experimental Protocols

Protocol 1: Murine Model of Pseudomonas aeruginosa Lung Infection

This protocol describes a common method for establishing a lung infection in mice to evaluate the efficacy of antimicrobial agents.

1. Animal Model:

  • Species: CD-1 or BALB/c mice.

  • Condition: Mice are rendered neutropenic to facilitate bacterial infection. This is typically achieved by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.

2. Bacterial Strain and Inoculum Preparation:

  • Strain: A well-characterized strain of P. aeruginosa (e.g., ATCC 27853, PAO1, or a clinical isolate) is used.[7]

  • Culture: Bacteria are grown to mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: The bacterial suspension is washed and diluted in sterile saline to the desired concentration (e.g., 1-5 x 10^6 CFU in a 50 µL volume).[13]

3. Infection Procedure:

  • Anesthesia: Mice are anesthetized using isoflurane.

  • Intratracheal Inoculation: A 50 µL volume of the bacterial inoculum is instilled directly into the trachea.[14] This ensures direct delivery to the lungs.

4. Post-Infection Monitoring:

  • Animals are monitored for clinical signs of infection.

  • Treatment is typically initiated 2 hours post-infection.[7]

Protocol 2: Intravenous Administration of Murepavadin

1. Drug Formulation:

  • Murepavadin is dissolved in a sterile, biocompatible vehicle suitable for intravenous injection.

2. Administration:

  • The formulated drug is administered via subcutaneous injection, which has been shown to be a reliable route for achieving systemic exposure in murine models.[7]

  • Dosing can be performed as a single bolus or in fractionated doses (e.g., every 3, 6, 12, or 24 hours) to determine the key pharmacokinetic/pharmacodynamic driver.[7]

3. Sample Collection and Analysis:

  • Blood samples are collected at various time points post-administration to determine plasma drug concentrations.

  • Lung tissue is harvested at the end of the study (e.g., 24 hours post-infection) for enumeration of bacterial colony-forming units (CFU).[5]

Protocol 3: Inhaled (Intratracheal) Administration of Murepavadin

1. Drug Formulation:

  • Murepavadin is formulated as a solution suitable for aerosolization or direct intratracheal instillation.

2. Administration:

  • Intratracheal Instillation: Similar to the infection procedure, the drug solution is instilled directly into the trachea of anesthetized mice.[6]

  • Aerosol Administration: Mice are placed in a chamber connected to a nebulizer that generates an aerosol of the Murepavadin solution.[3]

3. Sample Collection and Analysis:

  • Blood samples are collected to assess systemic drug exposure.

  • Bronchoalveolar lavage (BAL) is performed to collect epithelial lining fluid (ELF) for the determination of local drug concentrations.[5]

  • Lung tissue is harvested for CFU enumeration to assess efficacy.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Murepavadin_MOA cluster_bacteria Pseudomonas aeruginosa Outer_Membrane Outer Membrane LptD LptD Transporter LPS_Transport LPS Transport & Assembly LptD->LPS_Transport Cell_Death Cell Death LPS_Transport->Cell_Death Disruption leads to Murepavadin Murepavadin Murepavadin->LptD Inhibits

Caption: Mechanism of action of Murepavadin against P. aeruginosa.

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (2h post-infection) cluster_analysis Analysis (24h post-treatment) Animal_Model Neutropenic Mouse Model Infection Intratracheal P. aeruginosa Inoculation Animal_Model->Infection IV_Group Intravenous Murepavadin Infection->IV_Group Inhaled_Group Inhaled Murepavadin Infection->Inhaled_Group PK_Analysis Pharmacokinetics (Plasma & ELF) IV_Group->PK_Analysis Efficacy_Analysis Efficacy (Lung CFU Count) IV_Group->Efficacy_Analysis Safety_Analysis Safety/Tolerability IV_Group->Safety_Analysis Inhaled_Group->PK_Analysis Inhaled_Group->Efficacy_Analysis Inhaled_Group->Safety_Analysis

Caption: General workflow for preclinical evaluation of Murepavadin.

PK_Comparison cluster_iv Intravenous Administration cluster_inhaled Inhaled Administration IV_Dose IV Dose Systemic_Circulation High Systemic Circulation IV_Dose->Systemic_Circulation Plasma_High High Plasma Concentration Systemic_Circulation->Plasma_High Kidney_High High Kidney Accumulation Systemic_Circulation->Kidney_High ELF_Low Low ELF Concentration Plasma_High->ELF_Low Inhaled_Dose Inhaled Dose Direct_Lung_Delivery Direct Lung Delivery Inhaled_Dose->Direct_Lung_Delivery ELF_High High ELF Concentration (~1000x Plasma) Direct_Lung_Delivery->ELF_High Plasma_Low Low Plasma Concentration ELF_High->Plasma_Low Systemic_Low Low Systemic Exposure Plasma_Low->Systemic_Low

Caption: Pharmacokinetic comparison of IV vs. inhaled Murepavadin.

Conclusion

Preclinical studies demonstrate that while intravenous Murepavadin shows potent efficacy against P. aeruginosa, its clinical development for pneumonia has been hampered by renal toxicity.[3][4] In contrast, the inhaled route of administration offers a highly favorable alternative by delivering high concentrations of the drug directly to the site of infection in the lungs, thereby maximizing efficacy while minimizing systemic exposure and associated toxicities.[3][6] The data strongly support the continued development of inhaled Murepavadin as a targeted therapy for P. aeruginosa lung infections. These application notes and protocols provide a framework for researchers to further investigate and optimize the therapeutic potential of this novel antibiotic.

References

Application Notes and Protocols for Time-Kill Curve Assays to Assess Murepavadin's Bactericidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing time-kill curve assays to evaluate the bactericidal activity of Murepavadin, a novel antibiotic targeting Pseudomonas aeruginosa.

Introduction

Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic that exhibits potent and specific bactericidal activity against Pseudomonas aeruginosa, including multidrug-resistant strains.[1][2][3] Its novel mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport protein D (LptD), an essential outer membrane protein in Gram-negative bacteria.[1][4][5] By binding to LptD, Murepavadin disrupts the assembly of LPS in the outer membrane, leading to alterations in membrane integrity and ultimately, cell death.[1][5][6] Time-kill curve assays are a fundamental pharmacodynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time.[7][8][9] This information is crucial for characterizing the bactericidal or bacteriostatic nature of a compound and understanding its concentration-dependent killing kinetics.[7][9]

Murepavadin's Mechanism of Action

Murepavadin's unique mode of action makes it a promising candidate against problematic P. aeruginosa infections. The targeted disruption of the LPS transport pathway represents a novel strategy in antibacterial therapy.

Murepavadin_Mechanism cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm LptD LptD Protein LPS_transport LPS Transport & Assembly Disrupted_OM Disrupted Outer Membrane Integrity LPS_transport->Disrupted_OM Inhibition leads to LPS LPS Molecules LPS->LPS_transport Transported by LptD Murepavadin Murepavadin Murepavadin->LptD Binds to Cell_Death Bacterial Cell Death Disrupted_OM->Cell_Death

Caption: Murepavadin's mechanism of action targeting the LptD protein.

Experimental Protocol: Time-Kill Curve Assay for Murepavadin

This protocol outlines the steps to perform a time-kill curve assay to evaluate the bactericidal activity of Murepavadin against P. aeruginosa.

Materials
  • Pseudomonas aeruginosa strain of interest (e.g., PA14, ATCC 27853, or clinical isolates)

  • Murepavadin (POL7080) powder

  • Appropriate solvent for Murepavadin (as per manufacturer's instructions)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (B569324) (TSA) or other suitable agar plates

  • Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

  • Sterile test tubes or flasks

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (37°C) with shaking capabilities

  • Vortex mixer

  • Sterile petri dishes

  • Colony counter

Method

1. Inoculum Preparation:

  • From a fresh overnight culture of P. aeruginosa on a TSA plate, select 3-5 isolated colonies.

  • Inoculate the colonies into a tube of CAMHB.

  • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.[7]

2. Preparation of Murepavadin Concentrations:

  • Prepare a stock solution of Murepavadin in the appropriate solvent.

  • Perform serial dilutions of the Murepavadin stock solution in CAMHB to achieve the desired final concentrations for the assay. Concentrations should typically range from sub-MIC to supra-MIC values (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).

3. Assay Setup:

  • Label sterile tubes for each Murepavadin concentration to be tested, including a growth control (no antibiotic).

  • Dispense the appropriate volume of each Murepavadin dilution into the corresponding tubes.

  • Add the prepared bacterial inoculum to each tube to reach the final starting density of approximately 5 x 10⁵ CFU/mL.

  • The final volume in each tube should be sufficient for sampling at all time points.

4. Incubation and Sampling:

  • Incubate all tubes at 37°C with constant agitation.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[6][10]

5. Viable Cell Counting:

  • Immediately perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS to minimize antibiotic carryover.[7]

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Count the number of colonies on plates containing between 30 and 300 colonies.

6. Data Analysis:

  • Calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)[7][8]

  • Transform the CFU/mL values to log₁₀ CFU/mL.

  • Plot the log₁₀ CFU/mL (Y-axis) against time (X-axis) for each Murepavadin concentration and the growth control.

  • Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7][9]

Time_Kill_Assay_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Assay_Setup Set up Assay Tubes: - Growth Control - Murepavadin Concentrations Inoculum_Prep->Assay_Setup Murepavadin_Prep Prepare Murepavadin Dilutions Murepavadin_Prep->Assay_Setup Incubation Incubate at 37°C with Shaking Assay_Setup->Incubation Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates at 37°C Plating->Incubate_Plates Colony_Count Count Colonies (CFU) Incubate_Plates->Colony_Count Data_Analysis Calculate log10 CFU/mL and Plot Curves Colony_Count->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a time-kill curve assay.

Data Presentation

The following tables summarize hypothetical quantitative data from time-kill curve assays with Murepavadin against P. aeruginosa, illustrating its bactericidal activity.

Table 1: Time-Kill Kinetics of Murepavadin against P. aeruginosa Strain PA14

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.705.715.705.695.70
2 6.855.104.253.15<2.00
4 7.904.653.10<2.00<2.00
8 8.804.20<2.00<2.00<2.00
24 9.105.503.50 (regrowth)<2.00<2.00

Table 2: Bactericidal Activity of Murepavadin in Combination with Other Antibiotics against P. aeruginosa

TreatmentBacterial Count Reduction (log₁₀ CFU/mL) at 8 hours
Murepavadin (0.5 µg/mL)~2.0
Tobramycin (0.75 µg/mL)~1.5
Murepavadin + Tobramycin>4.0
Ciprofloxacin (0.25 µg/mL)~1.8
Murepavadin + Ciprofloxacin>3.5
Ceftazidime/avibactam~2.5
Murepavadin + Ceftazidime/avibactam>4.5

Note: The data in these tables are illustrative and compiled from trends observed in the literature.[6][10][11][12][13][14][15] Actual results will vary depending on the specific P. aeruginosa strain, experimental conditions, and concentrations of antibiotics used.

Conclusion

Time-kill curve assays are an indispensable tool for characterizing the bactericidal profile of Murepavadin. The provided protocols and application notes offer a framework for researchers to design and execute these experiments effectively. The potent and rapid bactericidal activity of Murepavadin, coupled with its novel mechanism of action, underscores its potential as a valuable therapeutic agent for the treatment of challenging P. aeruginosa infections. Further investigations using these methods will continue to elucidate the pharmacodynamic properties of this promising antibiotic.

References

Application Notes and Protocols for Testing Murepavadin Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic specifically targeting the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2][3] This novel mechanism of action makes it a promising candidate for combating multidrug-resistant (MDR) P. aeruginosa infections.[1][4] Combination therapy is a key strategy to enhance efficacy, prevent the emergence of resistance, and broaden the spectrum of activity. These application notes provide detailed protocols for assessing the synergistic potential of Murepavadin with other antimicrobial agents through established in vitro and in vivo methodologies.

Murepavadin has demonstrated potent in vitro activity against a wide array of clinical isolates of P. aeruginosa, including strains resistant to carbapenems and colistin.[1] Its unique target in the outer membrane can lead to downstream effects that potentiate the activity of other antibiotic classes. For instance, by disrupting the outer membrane, Murepavadin can facilitate the uptake of other drugs, leading to synergistic killing of bacteria.[5][6]

Data Presentation: In Vitro and In Vivo Synergy of Murepavadin Combinations

The following tables summarize quantitative data from studies investigating the synergistic activity of Murepavadin with various antibiotics against P. aeruginosa.

Table 1: In Vitro Synergy of Murepavadin Combinations using Time-Kill Assays

Combination AgentP. aeruginosa StrainMurepavadin Conc. (µg/mL)Combination Agent Conc. (µg/mL)Time Point (hours)Result (Log10 CFU/mL Reduction vs. Most Active Single Agent)Synergy InterpretationReference
TobramycinPA140.50.758~2Synergistic[7]
Amikacin (B45834)PA140.518~2Synergistic[7]
CiprofloxacinPA140.50.258>2Synergistic[8]
Ceftazidime/ avibactamPA14N/AN/AN/ASynergistic effect observedSynergistic[6]
ColistinVarious CF isolatesSub-lethalN/A8Significant increase in bactericidal activitySynergistic[9]

Note: Concentrations and results are approximated from published data. Researchers should establish strain-specific MICs.

Table 2: In Vivo Efficacy of Murepavadin Combinations in Murine Pneumonia Models

Combination AgentP. aeruginosa StrainMurepavadin Dose (mg/kg)Combination Agent Dose (mg/kg)Outcome MeasureResult (Fold Reduction in Bacterial Load vs. Control)Synergy InterpretationReference
AmikacinPA140.2535Lung CFU countMurepavadin alone: ~28-foldAmikacin alone: ~28-foldCombination: 756-foldSynergistic[5][7]
CiprofloxacinPA140.250.5Lung CFU countMurepavadin alone: 33-foldCiprofloxacin alone: 43-foldCombination: 1171-foldSynergistic[8]
Ceftazidime/ avibactamPA140.257.5 (ceftazidime) / 1.875 (avibactam)Lung CFU countMurepavadin alone: 42-foldCeftazidime/avibactam alone: 28-foldCombination: 2047-foldSynergistic[6]
ColistinN/AN/AN/ALung CFU countCombination caused a ~500-fold reduction relative to no-treatment controlSynergistic[9]

Note: Doses were administered intranasally in the cited studies.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[10][11]

Objective: To determine if Murepavadin in combination with another antibiotic results in a synergistic, additive, indifferent, or antagonistic effect on the growth of P. aeruginosa.

Materials:

  • Murepavadin and partner antibiotic stock solutions

  • P. aeruginosa isolate(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) for Murepavadin and the partner antibiotic individually for the test isolate using standard broth microdilution methods.

  • Plate Preparation:

    • In a 96-well plate, serially dilute Murepavadin horizontally (e.g., across columns 1-10) and the partner antibiotic vertically (e.g., down rows A-G).[11][12]

    • The dilutions should typically range from 4x MIC to 1/16x MIC for each drug.

    • Column 11 should contain only the dilutions of the partner antibiotic (growth control for that drug), and row H should contain only the dilutions of Murepavadin (growth control for Murepavadin).[12]

    • A well with no antibiotics should be included as a positive growth control.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug in the combination wells. This is the lowest concentration of the drug that, in combination with the other, inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Murepavadin (FIC A) = (MIC of Murepavadin in combination) / (MIC of Murepavadin alone)

      • FIC of Partner Antibiotic (FIC B) = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

    • Calculate the FIC Index (FICI): FICI = FIC A + FIC B.[11]

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[11]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis MIC_A Determine MIC of Murepavadin (A) Plate Prepare 96-well plate with serial dilutions of A (horizontal) & B (vertical) MIC_A->Plate MIC_B Determine MIC of Antibiotic B MIC_B->Plate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate plate with ~5x10^5 CFU/mL bacteria Inoculum->Inoculate Plate->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MICs of A and B in combination Incubate->Read_MIC Calc_FIC Calculate FIC Index (FICI) FICI = FIC_A + FIC_B Read_MIC->Calc_FIC Interpret Interpret FICI (Synergy, Additive, Antagonism) Calc_FIC->Interpret

Caption: Workflow for the antibiotic synergy checkerboard assay.

In Vitro Synergy Testing: Time-Kill Curve Assay

Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents, alone and in combination.[13][14]

Objective: To assess the bactericidal activity of Murepavadin combined with another antibiotic over time.

Materials:

  • Murepavadin and partner antibiotic

  • Log-phase culture of P. aeruginosa

  • CAMHB

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates)

Protocol:

  • Inoculum Preparation: Grow P. aeruginosa to the early-to-mid logarithmic phase. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Prepare flasks/tubes with the following conditions:

    • Growth Control (no antibiotic)

    • Murepavadin alone (e.g., at 0.5x or 1x MIC)

    • Partner antibiotic alone (e.g., at 0.5x or 1x MIC)

    • Murepavadin + Partner antibiotic (at the same concentrations as above)

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the viable count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[15]

    • Indifference: A <2-log10 increase or decrease in CFU/mL by the combination compared with the most active single agent.

    • Antagonism: A ≥2-log10 increase in CFU/mL by the combination compared with the most active single agent.

    • Bactericidal activity is often defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[15]

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare log-phase bacterial inoculum (~5x10^5 CFU/mL) Setup Set up cultures: - Growth Control - Drug A alone - Drug B alone - A + B Combination Inoculum->Setup Incubate Incubate at 37°C Setup->Incubate Sample Sample at time points (0, 2, 4, 8, 24h) Incubate->Sample Count Perform viable counts (Serial dilution & plating) Sample->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot Interpret Interpret results (Synergy, Indifference, Antagonism) Plot->Interpret

Caption: General workflow for the time-kill curve synergy assay.

In Vivo Synergy Model: Murine Pneumonia Model

Animal models are crucial for validating in vitro findings and assessing the therapeutic potential of antibiotic combinations in a physiological context.[16][17] The murine acute pneumonia model has been effectively used to demonstrate Murepavadin's synergy with aminoglycosides and other antibiotics.[5][6][8]

Objective: To evaluate the in vivo efficacy of Murepavadin in combination with another antibiotic in treating acute P. aeruginosa lung infection in mice.

Materials:

  • Appropriate mouse strain (e.g., C57BL/6)

  • P. aeruginosa strain (e.g., PA14)

  • Murepavadin and partner antibiotic for administration (formulated for intranasal or other relevant route)

  • Anesthesia

  • Equipment for bacterial challenge and tissue homogenization

Protocol:

  • Acclimatization: Acclimatize animals according to institutional guidelines.

  • Infection:

    • Anesthetize the mice.

    • Instill a suspension of P. aeruginosa (e.g., 4 x 10^6 CFU in saline) intranasally to establish a lung infection.[8]

  • Treatment:

    • At a predetermined time post-infection (e.g., 3 hours), administer treatment to different groups of mice.[5][7]

    • Treatment Groups:

      • Vehicle Control (e.g., saline)

      • Murepavadin alone

      • Partner antibiotic alone

      • Murepavadin + Partner antibiotic combination

    • Doses should be based on prior pharmacokinetic/pharmacodynamic (PK/PD) studies. For example, Murepavadin has been tested at 0.25 mg/kg and amikacin at 35 mg/kg via the intranasal route.[7]

  • Endpoint Measurement:

    • At a specified time after treatment (e.g., 13-16 hours post-infection), humanely euthanize the mice.[7][8]

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue in sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate to determine the bacterial load (CFU/lung or CFU/gram of tissue).

  • Data Analysis:

    • Calculate the mean log10 CFU per lung for each treatment group.

    • Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the bacterial loads between groups.

    • Synergy is indicated if the combination treatment results in a significantly greater reduction in bacterial load than the most effective monotherapy.

InVivo_Workflow cluster_phase1 Infection Phase cluster_phase2 Treatment Phase cluster_phase3 Analysis Phase Acclimate Animal Acclimatization Infect Induce Pneumonia (e.g., Intranasal P. aeruginosa) Acclimate->Infect Group Divide into Treatment Groups Infect->Group Admin Administer Treatment (e.g., 3h post-infection) Group->Admin Incubate Incubation Period (e.g., 13-16h) Admin->Incubate Harvest Harvest Lungs Incubate->Harvest Homogenize Homogenize Tissue & Plate Dilutions Harvest->Homogenize Analyze Calculate CFU/lung & Perform Statistics Homogenize->Analyze

Caption: Workflow for an in vivo murine pneumonia synergy model.

Signaling Pathways and Mechanisms of Synergy

Murepavadin's primary action disrupts LPS transport, compromising the integrity of the P. aeruginosa outer membrane.[2][3] This disruption is a key factor in its synergistic interactions.

Proposed Mechanisms:

  • Enhanced Permeability: By damaging the outer membrane, Murepavadin increases the influx of other antibiotics, such as β-lactams, that must cross this barrier to reach their targets.[6]

  • Increased Membrane Potential: Murepavadin has been shown to enhance bacterial respiration and membrane potential. This promotes the intracellular uptake of aminoglycosides (e.g., tobramycin, amikacin), whose transport is dependent on membrane potential.[5][7]

  • Inhibition of Efflux: Some evidence suggests Murepavadin can suppress drug efflux pumps, leading to higher intracellular concentrations of drugs like ciprofloxacin.[8]

Synergy_Mechanism Murepavadin Murepavadin LptD LptD Protein (Outer Membrane) Murepavadin->LptD binds & inhibits Resp Enhanced Respiration & Membrane Potential Murepavadin->Resp induces Efflux Inhibition of Efflux Pumps Murepavadin->Efflux causes OM Outer Membrane Disruption LptD->OM leads to Uptake Increased Intracellular Uptake OM->Uptake facilitates Resp->Uptake promotes (for Aminoglycosides) Efflux->Uptake contributes to Partner_Drug Partner Antibiotic (e.g., Aminoglycoside, β-Lactam, Fluoroquinolone) Partner_Drug->Uptake Target Inhibition of Bacterial Target Uptake->Target Synergy Synergistic Bacterial Killing Target->Synergy

Caption: Proposed mechanisms for Murepavadin's synergistic activity.

References

Application Notes and Protocols: Experimental Design for Murepavadin Clinical Trials in Ventilator-Associated Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the design and execution of clinical trials investigating the efficacy and safety of Murepavadin for the treatment of ventilator-associated pneumonia (VAP) caused by Pseudomonas aeruginosa.

Introduction to Murepavadin

Murepavadin (POL7080) is a novel, first-in-class, pathogen-specific antibiotic that targets the lipopolysaccharide transport protein D (LptD) of Pseudomonas aeruginosa. This mechanism is highly specific, leading to potent bactericidal activity against this organism, including multidrug-resistant (MDR) strains. Its targeted spectrum minimizes disruption to the patient's microbiome.

Core Experimental Design: A Phase 3 Randomized Controlled Trial

A Phase 3, multicenter, randomized, open-label, active-controlled, non-inferiority trial is the standard approach for evaluating a new antibiotic for VAP.

Study Objectives
  • Primary Objective: To demonstrate that Murepavadin is non-inferior to a standard-of-care (SoC) antipseudomonal antibiotic in terms of clinical cure at the test-of-cure (TOC) visit in adult patients with VAP due to P. aeruginosa.

  • Secondary Objectives:

    • To evaluate the safety and tolerability of Murepavadin.

    • To assess all-cause mortality at Day 28.

    • To determine the microbiological response at the TOC visit.

    • To characterize the pharmacokinetic profile of Murepavadin in the VAP patient population.

Experimental Workflow

The overall workflow of the clinical trial is depicted below.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment a Inclusion/Exclusion Criteria Met b Confirmed P. aeruginosa in Respiratory Sample a->b c Randomize (1:1) b->c d Murepavadin + SoC (non-antipseudomonal) c->d e Placebo + SoC (antipseudomonal) c->e f Test-of-Cure (TOC) Visit (Day 14-21) d->f e->f g Late Follow-up (Day 28) f->g

Caption: High-level overview of the patient journey through the clinical trial.

Detailed Experimental Protocols

Patient Selection Criteria

A well-defined patient population is critical for the successful execution of the trial.

Table 1: Key Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
Age ≥ 18 yearsKnown hypersensitivity to Murepavadin or comparator
On mechanical ventilation for ≥ 48 hoursSevere renal impairment (e.g., CrCl < 30 mL/min)
New or progressive pulmonary infiltrate on chest imagingConcomitant use of other systemic antipseudomonal antibiotics
At least two signs of systemic infection (e.g., fever, leukocytosis)High probability of non-infectious cause for pneumonia
P. aeruginosa isolated from a respiratory tract specimenMoribund patients not expected to survive > 72 hours
Dosing and Administration

Table 2: Proposed Dosing Regimen

Treatment ArmDrugDoseRouteFrequencyDuration
Investigational Murepavadin2.5 mg/kgIV InfusionEvery 8 hours7-14 days
Comparator Piperacillin/Tazobactam4.5 gIV InfusionEvery 6 hours7-14 days
Comparator Meropenem2 gIV InfusionEvery 8 hours7-14 days
Endpoint Assessment

Table 3: Primary and Secondary Endpoints

EndpointTime PointDefinition
Primary: Clinical Cure Test-of-Cure (TOC)Complete resolution of baseline signs and symptoms of VAP.
Secondary: All-Cause Mortality Day 28Death from any cause.
Secondary: Microbiological Response TOCEradication or presumed eradication of P. aeruginosa from respiratory cultures.
Safety Throughout studyIncidence of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory values.

Murepavadin's Mechanism of Action Signaling Pathway

Understanding the mechanism of action is crucial for interpreting clinical outcomes. Murepavadin disrupts the outer membrane of P. aeruginosa by binding to LptD.

cluster_bacteria P. aeruginosa Cell Envelope OM Outer Membrane Peri Periplasm IM Inner Membrane LptD LptD LptD->OM LPS Insertion Disruption Outer Membrane Disruption & Cell Death LptD->Disruption Leads to LPS LPS LPS->LptD LPS Transport Murepavadin Murepavadin Murepavadin->LptD Binds & Inhibits

Caption: Murepavadin inhibits LptD, preventing LPS transport and causing cell death.

Data Presentation and Statistical Analysis

All quantitative data, including baseline demographics, efficacy outcomes, and safety data, should be summarized in tables for clear comparison between treatment arms. The primary efficacy analysis will be conducted on the modified intent-to-treat (mITT) population. Non-inferiority will be determined using a 95% confidence interval for the difference in cure rates, with a pre-specified non-inferiority margin (e.g., -12.5%).

Troubleshooting & Optimization

Technical Support Center: Investigating Murepavadin Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanisms of Murepavadin (B1661735) resistance in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Murepavadin?

Murepavadin is a novel peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2] By binding to LptD, Murepavadin inhibits the proper insertion of LPS into the outer membrane, leading to membrane destabilization and cell death.[1][3] This targeted action makes it highly specific to P. aeruginosa.[2][4]

Q2: What are the known genetic mutations associated with Murepavadin resistance in P. aeruginosa?

Several genetic mutations have been identified in Murepavadin-resistant P. aeruginosa isolates. These mutations primarily occur in genes involved in LPS biosynthesis and transport. Key affected genes include:

  • lpxL1 and lpxL2 : These genes are involved in the final acylation steps of Lipid A biosynthesis. Mutations, including deletions, in these genes are linked to high-level Murepavadin resistance.[4][5][6]

  • pmrB : This gene encodes a sensor kinase of a two-component regulatory system. Specific mutations in pmrB can confer resistance to both Murepavadin and colistin (B93849).[1][3][7]

  • LPS transport genes (lptD, msbA) : As LptD is the direct target of Murepavadin, mutations in its gene can lead to resistance. A tandem duplication in the periplasmic region of LptD has been reported.[3][6][8] msbA is also involved in LPS transport.[2][3]

  • Outer membrane protein assembly (bamA) : Mutations in bamA, which is involved in the assembly of outer membrane proteins, have also been associated with reduced susceptibility.[2][3]

  • hisJ : A genome-wide association study (GWAS) identified a missense variant in the hisJ gene associated with Murepavadin resistance, although this mutation was also found in susceptible strains.[4][5][6]

Q3: How do mutations in LPS biosynthesis genes lead to Murepavadin resistance?

Mutations in genes like lpxL1 and lpxL2 result in alterations to the structure of Lipid A, the anchor of LPS. Specifically, these mutations can lead to a decrease in hexa-acylated Lipid A.[4][5][6] This structural change in the outer membrane likely reduces the binding affinity of Murepavadin to its target, LptD, thereby conferring resistance.

Q4: Is there cross-resistance between Murepavadin and other antibiotics?

Yes, cross-resistance has been observed, particularly with colistin. Mutations in the pmrB gene can lead to resistance to both Murepavadin and colistin.[1][7] However, Murepavadin generally retains good activity against many multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, including those resistant to carbapenems and colistin due to other mechanisms.[1][9]

Troubleshooting Experimental Workflows

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values for Murepavadin.

  • Possible Cause 1: Methodological variation.

    • Troubleshooting: MIC values for Murepavadin can differ between broth microdilution and agar (B569324) dilution methods.[2][8] It is crucial to be consistent with the chosen method throughout a study. The reference method is broth microdilution in cation-adjusted Mueller-Hinton broth (CAMHB).[9][10] Ensure strict adherence to CLSI or EUCAST guidelines.[9][11][12]

  • Possible Cause 2: Inoculum preparation.

    • Troubleshooting: The bacterial inoculum should be standardized to a 0.5 McFarland scale.[4] Inaccurate inoculum density can lead to variable MIC results. Always verify the inoculum concentration.

  • Possible Cause 3: Media composition.

    • Troubleshooting: For some experiments, supplementation of the media may be necessary. For instance, some protocols supplement LB broth with D-glutamate and D-alanine.[4] Ensure the media composition is appropriate for your specific strains and experimental goals.

Problem: Difficulty in selecting for Murepavadin-resistant mutants in vitro.

  • Possible Cause: Inappropriate selection pressure.

    • Troubleshooting: Spontaneous mutations leading to Murepavadin resistance can be selected for by plating a high-density bacterial culture on agar containing Murepavadin at concentrations of 4x to 8x the MIC of the parental strain. If mutants are not emerging, consider a multi-step passaging approach with gradually increasing concentrations of Murepavadin.[1]

Problem: Whole Genome Sequencing (WGS) does not reveal mutations in known resistance-associated genes.

  • Possible Cause 1: Novel resistance mechanism.

    • Troubleshooting: Murepavadin resistance is not always linked to a single genetic event.[4][5][6] Perform a comparative genomic analysis between your resistant mutant and its susceptible parent strain. Look for mutations in other genes related to outer membrane synthesis and transport, or regulatory genes. A Genome-Wide Association Study (GWAS) can also be a powerful tool to identify novel associations if you have a large collection of isolates.[4][6]

  • Possible Cause 2: Non-coding or regulatory mutations.

    • Troubleshooting: Analyze intergenic regions and promoter regions for mutations that could affect the expression of genes involved in outer membrane homeostasis.

Quantitative Data Summary

Table 1: Murepavadin MICs in Susceptible and Resistant P. aeruginosa Strains

Strain/ConditionMIC50 (mg/L)MIC90 (mg/L)Reference
Clinical Isolates (Overall)0.120.12[10]
XDR Isolates0.120.25[9]
Cystic Fibrosis Isolates (Broth Microdilution)0.1252[2][8]
Cystic Fibrosis Isolates (Agar Dilution)432[2][8]
Colistin-Resistant Isolates0.250.25[9]

Table 2: Impact of Specific Mutations on Murepavadin MIC

StrainRelevant Mutation(s)Parental MIC (mg/L)Mutant MIC (mg/L)Fold IncreaseReference
PAO1 auxotrophΔlpxL10.524[4][5][6]
PAO1 auxotrophΔlpxL20.548[4][5][6]
PA14pmrB (G185S)-2-16x higher2-16[3]
PA14pmrB (G188D)-2-16x higher2-16[3]
PAO1LptD duplication--64[3][8]

Visualizations and Experimental Protocols

Signaling Pathways and Workflows

Murepavadin_Resistance_Mechanism cluster_0 P. aeruginosa Cell Envelope cluster_1 Genetic Mutations OM Outer Membrane IM Inner Membrane LptD LptD IM->LptD LPS transport from LptD->OM Transports LPS to LPS LPS Murepavadin Murepavadin Murepavadin->LptD Inhibits Resistance Resistance lpxL lpxL1/lpxL2 mutations Altered_LPS Altered LPS Structure (e.g., less hexa-acylated) lpxL->Altered_LPS pmrB pmrB mutations pmrB->Altered_LPS lptD_mut lptD mutations lptD_mut->LptD Alters target lptD_mut->Resistance Leads to Altered_LPS->Resistance Leads to

Caption: Key mechanisms of Murepavadin resistance in P. aeruginosa.

Experimental_Workflow start Start: P. aeruginosa Isolate mic_testing MIC Testing (Broth Microdilution) start->mic_testing phenotype Determine Phenotype mic_testing->phenotype susceptible Susceptible phenotype->susceptible Low MIC resistant Resistant phenotype->resistant High MIC wgs Whole Genome Sequencing (WGS) resistant->wgs lipid_analysis Lipid A Profile Analysis (MALDI-TOF) resistant->lipid_analysis comparative_genomics Comparative Genomics (vs. parental/reference strain) wgs->comparative_genomics mutation_id Identify Mutations (e.g., in lpxL, pmrB, lptD) comparative_genomics->mutation_id end End: Characterize Resistance Mechanism mutation_id->end lipid_analysis->end

Caption: Workflow for investigating Murepavadin resistance.

Key Experimental Protocols

1. Murepavadin Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][9][11][12]

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Murepavadin stock solution.

    • 96-well microtiter plates.

    • P. aeruginosa isolates.

    • Saline solution (0.85%).

    • 0.5 McFarland standard.

    • Spectrophotometer.

  • Procedure:

    • Prepare serial two-fold dilutions of Murepavadin in CAMHB in a 96-well plate. Concentrations typically range from 0.015 to 32 mg/L.[4]

    • Prepare a bacterial inoculum by suspending colonies from an overnight culture in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Add the diluted bacterial suspension to each well containing the Murepavadin dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-20 hours.[11]

    • Determine the MIC, which is the lowest concentration of Murepavadin that completely inhibits visible bacterial growth.

2. Whole Genome Sequencing (WGS) and Analysis

This protocol provides a general workflow for identifying mutations associated with resistance.

  • Materials:

    • Genomic DNA extraction kit.

    • Sequencing platform (e.g., Illumina).

    • Bioinformatics software for quality control, mapping, and variant calling.

  • Procedure:

    • DNA Extraction: Extract high-quality genomic DNA from both the Murepavadin-resistant mutant and its isogenic susceptible parental strain.

    • Library Preparation and Sequencing: Prepare sequencing libraries according to the manufacturer's protocol and perform paired-end sequencing.

    • Data Analysis:

      • Perform quality control on the raw sequencing reads.

      • Map the reads from both the resistant and susceptible strains to a high-quality P. aeruginosa reference genome (e.g., PAO1 or PA14).

      • Perform variant calling to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant strain.

      • Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.

      • Pay close attention to genes previously implicated in Murepavadin resistance (lpxL1, lpxL2, pmrB, lptD, bamA, msbA).[2][3]

3. Lipid A Profile Analysis by MALDI-TOF Mass Spectrometry

This protocol is for analyzing changes in the Lipid A structure.

  • Materials:

    • LPS isolation kit.

    • Reagents for mild acid hydrolysis (e.g., 1% acetic acid).

    • MALDI-TOF mass spectrometer.

    • Matrix solution (e.g., 2,5-dihydroxybenzoic acid).

  • Procedure:

    • LPS Extraction: Isolate LPS from overnight cultures of the P. aeruginosa strains of interest using a commercial kit or a standard hot phenol-water extraction method.[4]

    • Lipid A Isolation: Cleave the Lipid A moiety from the core oligosaccharide by mild acid hydrolysis.

    • Sample Preparation: Co-crystallize the extracted Lipid A with a suitable matrix on a MALDI target plate.

    • Mass Spectrometry: Acquire mass spectra in the negative-ion mode. The mass-to-charge ratio (m/z) of the peaks will correspond to different Lipid A species (e.g., penta-acylated, hexa-acylated).[4]

    • Data Analysis: Compare the relative abundance of different Lipid A species between Murepavadin-susceptible and -resistant strains. A decrease in the abundance of hexa-acylated Lipid A (e.g., m/z 1616, 1632) is indicative of certain resistance mechanisms.[4][5]

References

Technical Support Center: Investigating the Nephrotoxicity of Intravenous Murepavadin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for investigating the nephrotoxicity of intravenous Murepavadin (B1661735).

Frequently Asked Questions (FAQs)

Q1: What is Murepavadin and what is its mechanism of action?

Murepavadin (formerly known as POL7080) is a pathogen-specific, first-in-class peptidomimetic antibiotic designed to target Pseudomonas aeruginosa.[1] Its novel mechanism of action involves binding to the lipopolysaccharide transport protein D (LptD), a crucial protein in the outer membrane of Gram-negative bacteria.[1][2] This binding disrupts the transport of lipopolysaccharide (LPS) to the outer membrane, leading to alterations in the bacterial envelope and ultimately causing cell death.[2][3] This targeted action is highly specific to P. aeruginosa.[4]

Q2: Why was the clinical development of intravenous Murepavadin halted?

The development of the intravenous formulation of Murepavadin was terminated in July 2019 due to significant concerns about nephrotoxicity.[5] During Phase 3 clinical trials (PRISM-MDR and PRISM-UDR) for hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP), an unexpectedly high incidence of acute kidney injury (AKI) was observed in patients receiving Murepavadin compared to the control groups.[5][6]

Q3: What was the observed incidence of acute kidney injury (AKI) in the clinical trials?

In one of the Phase 3 studies, 56% of patients treated with Murepavadin showed evidence of AKI.[5] A more detailed analysis of an incomplete dataset from another trial revealed that 63% of patients in the Murepavadin arm (n=33) developed AKI, compared to 38% in the control arm (n=8).[6] The severity of the kidney injury was also greater in the Murepavadin group, with a higher proportion of patients experiencing Stage II or Stage III AKI.[6]

Q4: Is the precise mechanism of Murepavadin-induced nephrotoxicity understood?

The publicly available literature from the search results does not fully elucidate the specific molecular mechanism behind Murepavadin-induced nephrotoxicity. While its antibacterial mechanism targeting LptD is well-described, the direct or indirect pathways leading to kidney damage in humans require further investigation.[1][2] Research into drug-induced nephrotoxicity suggests several general mechanisms could be involved, such as direct renal tubular cytotoxicity, inflammation, or altered glomerular hemodynamics, but the specific pathway for Murepavadin is not specified.[7][8]

Q5: How does renal impairment affect the pharmacokinetics of Murepavadin?

Studies have shown that the elimination of Murepavadin is affected by renal function.[2][9] In subjects with mild, moderate, or severe renal impairment, the total clearance of Murepavadin was significantly lower compared to subjects with normal renal function.[2][9] This leads to a prolonged terminal elimination half-life (up to 24 hours in severe impairment vs. 7.7 hours in normal function) and a 2.0- to 2.5-fold increase in plasma exposure (AUC).[2][9] Consequently, a dose adjustment is warranted for subjects with pre-existing impaired renal function.[2]

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Biomarker Results

Issue: You are observing high variability or unexpected results in urinary biomarker assays (e.g., KIM-1, NGAL) when assessing Murepavadin's effect on renal cells or in animal models.

Possible Causes & Troubleshooting Steps:

  • Assay Specificity and Sensitivity:

    • Question: Is the chosen biomarker appropriate for the type of kidney injury suspected? Different biomarkers are specific to different parts of the nephron and injury types.[10][11]

    • Action: Review literature to confirm that biomarkers like KIM-1 (proximal tubule injury) and NGAL (tubular stress) are relevant for drug-induced nephrotoxicity studies.[12][13] Consider using a panel of biomarkers to get a more comprehensive picture of the potential damage.[14]

  • Sample Collection and Handling:

    • Question: Were urine samples collected, processed, and stored consistently? Biomarker stability can be affected by factors like pH, temperature, and freeze-thaw cycles.[12]

    • Action: Standardize your sample handling protocol. Centrifuge samples promptly to remove cellular debris and store aliquots at -80°C. Avoid repeated freeze-thaw cycles. Ensure urine pH is within the stable range for the specific biomarker being analyzed.

  • Timing of Measurement:

    • Question: Are you measuring the biomarker at the optimal time point post-exposure? Biomarker expression and release can be transient.

    • Action: Conduct a time-course experiment to identify the peak expression window for your chosen biomarkers following Murepavadin administration. Some markers like NGAL can rise within hours of injury, well before changes in serum creatinine (B1669602) are observed.[12][15]

G start Unexpected Biomarker Results q1 Is the sample collection and handling protocol standardized? start->q1 sol1 Standardize protocol: - Control collection time - Ensure consistent processing - Store at -80°C - Avoid freeze-thaw cycles q1->sol1 a1_no q2 Is the timing of the measurement appropriate? q1->q2 a1_yes a1_yes Yes a1_no No end_node Re-run Assay sol1->end_node sol2 Perform a time-course experiment to identify peak biomarker expression. q2->sol2 a2_no q3 Is the chosen biomarker validated for this type of injury? q2->q3 a2_yes a2_yes Yes a2_no No sol2->end_node sol3 Use a panel of validated biomarkers (e.g., KIM-1, NGAL, Clusterin) to broaden analysis. q3->sol3 a3_no q3->end_node a3_yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting unexpected biomarker results.

Guide 2: Interpreting Histopathological Findings

Issue: You have performed histological analysis of kidney tissue from Murepavadin-treated animals but are unsure how to interpret the findings or the results appear minimal despite functional biomarker changes.

Possible Causes & Troubleshooting Steps:

  • Staining and Sectioning Quality:

    • Question: Were the tissues properly fixed, processed, and stained? Artifacts from poor fixation or sectioning can obscure or mimic pathological changes.

    • Action: Ensure immediate and adequate fixation (e.g., with 10% neutral buffered formalin). Follow standardized protocols for paraffin (B1166041) embedding and sectioning. Use positive and negative controls for special stains to ensure proper technique.

  • Location of Injury:

    • Question: Have all regions of the kidney (cortex, medulla) been thoroughly examined? Drug-induced injury can be segment-specific.[7]

    • Action: Systematically evaluate the glomeruli, proximal tubules, distal tubules, and collecting ducts.[8] Changes like tubular atrophy, dilation, interstitial inflammation, or fibrosis are key indicators of damage.[16]

  • Correlation with Functional Data:

    • Question: How do the histological findings correlate with biomarker data and clinical chemistry (e.g., serum creatinine, BUN)?

    • Action: It's possible for functional changes (biomarker elevation) to precede observable morphological changes.[17] If biomarkers are elevated but histology is normal, consider earlier time points for histological analysis or the use of more sensitive techniques like electron microscopy to detect subtle ultrastructural changes.

Data Presentation

Table 1: Incidence of Acute Kidney Injury (AKI) in Murepavadin Phase 3 Trials

Study CohortMurepavadin Treatment ArmControl ArmReference
VABP Study Patients56%25% - 40% (Anticipated)[5]
PRISM-MDR/UDR (Incomplete Dataset)63% (21 / 33 patients)38% (3 / 8 patients)[6]

Table 2: Severity of Acute Kidney Injury (AKI) in PRISM-MDR/UDR Trial

AKI StageMurepavadin Treatment Arm (n=21 with AKI)Control Arm (n=3 with AKI)Reference
Stage I8 patients2 patients[6]
Stage II / III13 patients1 patient[6]

Experimental Protocols

Protocol 1: Assessment of Urinary Kidney Injury Biomarkers

This protocol outlines a general method for measuring common urinary biomarkers of nephrotoxicity.

  • Urine Sample Collection:

    • In animal models, collect urine at baseline and at predefined time points (e.g., 6, 24, 48, 72 hours) following intravenous Murepavadin administration.

    • Place samples immediately on ice.

  • Sample Processing:

    • Centrifuge urine at 2,000 x g for 10 minutes at 4°C to pellet cells and debris.

    • Transfer the supernatant to a new, sterile microcentrifuge tube.

    • Store the processed urine at -80°C until analysis to prevent biomarker degradation.

  • Biomarker Quantification:

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to the species being tested (e.g., rat, mouse, human).

    • Recommended biomarkers for drug-induced kidney injury include:

      • Kidney Injury Molecule-1 (KIM-1)[12]

      • Neutrophil Gelatinase-Associated Lipocalin (NGAL)[13][15]

      • Clusterin[13]

    • Follow the manufacturer's instructions for the ELISA procedure precisely.

    • Measure absorbance using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of each biomarker in the urine samples based on the standard curve.

    • Normalize biomarker concentrations to urinary creatinine to account for variations in urine dilution.

    • Compare biomarker levels between Murepavadin-treated groups and vehicle control groups using appropriate statistical tests.

Protocol 2: Histopathological Evaluation of Kidney Tissue

This protocol describes the basic steps for histological examination of kidney tissue to identify structural damage.

  • Tissue Collection and Fixation:

    • At the study endpoint, euthanize the animal according to approved ethical protocols.

    • Perfuse the kidneys with phosphate-buffered saline (PBS) to remove blood.

    • Excise the kidneys and fix them in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissues through a graded series of ethanol (B145695) concentrations.

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Perform standard Hematoxylin and Eosin (H&E) staining to visualize general morphology and cellular structures.

    • (Optional) Perform special stains like Periodic acid-Schiff (PAS) to assess basement membranes or Masson's trichrome to detect fibrosis.

  • Microscopic Examination:

    • Examine the stained slides under a light microscope.

    • A qualified pathologist should blindly score the slides for key features of nephrotoxicity, including:

      • Tubular injury (necrosis, apoptosis, vacuolation, cast formation)

      • Glomerular changes (hypercellularity, sclerosis)

      • Interstitial changes (inflammation, edema, fibrosis)

    • Use a semi-quantitative scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe) to grade the extent of damage in different kidney regions.

Visualizations

G cluster_0 P. aeruginosa cluster_1 Host Kidney LPS LPS LptD LptD Transporter LPS->LptD Transport OM Outer Membrane LptD->OM IM Inner Membrane KidneyCell Renal Tubular Cell AKI Acute Kidney Injury (Cellular Stress, Inflammation) KidneyCell->AKI Murepavadin Murepavadin Murepavadin->LptD Inhibits Murepavadin->KidneyCell Direct or Indirect Toxicity (Mechanism TBD) G start Start: Hypothesis Formulation step1 In Vitro Studies (e.g., Renal Cell Lines) start->step1 step2 In Vivo Animal Model Selection (e.g., Rat, Rabbit) step1->step2 step3 Murepavadin Administration (Dose-Response & Time-Course) step2->step3 step4 Sample Collection (Blood, Urine, Tissue) step3->step4 step5a Functional Assessment - Serum Creatinine/BUN - Urinary Biomarkers (NGAL, KIM-1) step4->step5a step5b Structural Assessment - Gross Pathology - Histopathology (H&E) - Special Stains step4->step5b end_node Data Analysis & Interpretation step5a->end_node step5b->end_node

References

Murepavadin Dosage Optimization in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Murepavadin (B1661735) dosage in animal infection models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to address specific issues encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Murepavadin?

A1: Murepavadin, also known as POL7080, is a first-in-class peptidomimetic antibiotic that specifically targets Pseudomonas aeruginosa.[1][2] Its mechanism of action involves binding to the lipopolysaccharide (LPS) transport protein D (LptD), an essential protein in the outer membrane of P. aeruginosa.[1][2][3][4] This binding inhibits the transport and assembly of LPS into the outer membrane, leading to a disruption of the membrane's integrity and ultimately, bacterial cell death.[1][3] This targeted approach is highly selective for P. aeruginosa.[2][5]

cluster_OM P. aeruginosa Outer Membrane cluster_drug LptD LptD Protein LPS_transport LPS Transport & Assembly LptD->LPS_transport Mediates OM_integrity Outer Membrane Integrity LPS_transport->OM_integrity Maintains LPS_transport->OM_integrity Disrupts Cell Death Cell Death OM_integrity->Cell Death Leads to Murepavadin Murepavadin Murepavadin->LptD Binds to Murepavadin->LPS_transport Inhibits

Caption: Mechanism of action of Murepavadin against P. aeruginosa.

Q2: What is the key pharmacokinetic/pharmacodynamic (PK/PD) index for Murepavadin's efficacy?

A2: The efficacy of Murepavadin is best correlated with the ratio of the area under the concentration-time curve for the unbound fraction of the drug to the minimum inhibitory concentration (fAUC/MIC).[6][7] This index is the most reliable predictor of Murepavadin's antibacterial effect in neutropenic mouse infection models.[6][7]

Q3: What are the target fAUC/MIC values for Murepavadin in a neutropenic mouse lung infection model?

A3: In a neutropenic mouse lung infection model, a mean static fAUC/MIC ratio of 27.78 is required to prevent bacterial growth (static effect).[6] To achieve a 1-log reduction in bacterial colony-forming units (CFU), a mean fAUC/MIC ratio of 39.85 is necessary.[6][7] These values are crucial for calculating efficacious human doses.[6]

Q4: How should Murepavadin be administered in animal models?

A4: Murepavadin has been successfully administered via subcutaneous (s.c.) injection, intravenous (i.v.) infusion, and intratracheal or aerosol inhalation in various mouse models.[2][8][9][10] Subcutaneous administration has been used for thigh and lung infection models.[8][11] For lung-specific infections, direct intratracheal administration or inhalation has shown high drug exposure in the epithelial lining fluid (ELF) — approximately 1,000-fold greater than in plasma — with good tolerability.[9][10]

Q5: Can Murepavadin be used in combination with other antibiotics?

A5: Yes, studies have shown that Murepavadin can enhance the bactericidal efficacy of other antibiotics. For example, it has been demonstrated to work synergistically with ciprofloxacin (B1669076) by suppressing drug efflux pumps in P. aeruginosa.[4] It also enhances the killing effects of β-lactam antibiotics like ceftazidime/avibactam by increasing the permeability of the bacterial outer membrane.[3][12]

Troubleshooting Guide

Problem 1: I am observing high variability in CFU counts between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Inoculum Preparation. Variation in the bacterial load administered to each animal can lead to different infection kinetics.

    • Solution: Ensure the bacterial culture is in the logarithmic growth phase and thoroughly vortexed before dilution. Verify the inoculum concentration by plating serial dilutions immediately before and after the infection procedure.

  • Possible Cause 2: Inaccurate Drug Administration. For subcutaneous or intravenous routes, improper injection technique can lead to variable drug absorption. For inhalation routes, animal breathing patterns can affect dose delivery.

    • Solution: Ensure all personnel are consistently trained in the chosen administration technique. For subcutaneous injections, use a consistent site and depth. For inhalation, use a calibrated nebulizer and chamber, and monitor animals to ensure consistent exposure.

  • Possible Cause 3: Animal Health Status. Underlying health issues in individual animals can affect their immune response and drug metabolism.

    • Solution: Use animals from a reputable supplier and allow for an adequate acclimatization period. Monitor animals for any signs of illness prior to the start of the experiment.

Problem 2: The Murepavadin dose that was effective in published studies is not working in my model.

  • Possible Cause 1: Different P. aeruginosa Strain. The MIC of your specific P. aeruginosa strain may be higher than that of the strains used in reference studies. The MICs for Murepavadin can range from 0.125 to 1.0 mg/L or higher for some clinical isolates.[7]

    • Solution: Determine the exact MIC of Murepavadin for your bacterial strain using CLSI microdilution methods.[7] Adjust your dosage calculations based on your experimentally determined MIC to achieve the target fAUC/MIC ratio.

  • Possible Cause 2: Different Animal Model. The PK/PD of Murepavadin can differ based on the infection site (e.g., lung vs. thigh) and the immune status of the animal (e.g., neutropenic vs. immunocompetent).[8]

    • Solution: Conduct a pilot PK study in your specific model to determine the plasma and, if relevant, ELF concentration profiles of Murepavadin. Use this data to calculate the actual fAUC and ensure your dosing regimen achieves the target fAUC/MIC.

  • Possible Cause 3: Emergence of Resistance. P. aeruginosa can develop resistance to Murepavadin, sometimes rapidly in vitro.[3]

    • Solution: Isolate bacteria from animals where treatment has failed and perform susceptibility testing to check for an increase in the Murepavadin MIC. Resistance may be linked to mutations in genes such as lpxL1 and lpxL2.[5][13][14]

Problem 3: I am observing signs of toxicity (e.g., kidney injury) in my animal subjects.

  • Possible Cause 1: High Systemic Exposure. While preclinical animal studies have generally shown good tolerability, intravenous Murepavadin was halted in Phase III human trials due to a high incidence of acute kidney injury.[9][15][16] This suggests a potential for nephrotoxicity at high systemic concentrations.

    • Solution: Re-evaluate your dosing regimen. If targeting a lung infection, consider switching to an inhaled/intratracheal administration route to maximize local concentration in the lungs while minimizing systemic exposure.[9][10] If systemic administration is necessary, perform a dose-ranging tolerability study to identify the maximum tolerated dose in your specific animal strain and model. Monitor renal function markers (e.g., serum creatinine, BUN) in your animals.

Start Unexpected Experimental Result (e.g., No Efficacy, High Variability) Check_MIC Verify MIC of P. aeruginosa Strain Start->Check_MIC Check_Protocol Review Experimental Protocol (Inoculum, Dosing Technique) Start->Check_Protocol Check_PK Conduct Pilot PK Study in Your Model Start->Check_PK MIC_High MIC is Higher than Expected Check_MIC->MIC_High Protocol_Issue Inconsistency Found? Check_Protocol->Protocol_Issue PK_Different PK Differs from Literature? Check_PK->PK_Different MIC_High->Check_Protocol No Adjust_Dose Adjust Dose to Reach Target fAUC/MIC MIC_High->Adjust_Dose Yes Protocol_Issue->Check_PK No Retrain Standardize Protocol & Retrain Personnel Protocol_Issue->Retrain Yes Recalculate Recalculate Dosing Regimen Based on New PK Data PK_Different->Recalculate Yes

Caption: Troubleshooting decision tree for Murepavadin experiments.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Murepavadin in Neutropenic Mice (Subcutaneous Administration)

Animal Model Dose (mg/kg) Peak Plasma Level (Cmax, mg/L) Plasma AUC₀-last (mg·h/L)
Thigh Infection 0.125 0.175 0.186
Thigh Infection 0.5 - -
Thigh Infection 2.0 - -
Thigh Infection 8.0 12.6 30.0
Lung Infection 0.25 - -
Lung Infection 1.0 - -
Lung Infection 4.0 - -
Lung Infection 16.0 - -

Data adapted from studies in CD-1 neutropenic mice. Dashes indicate data not explicitly provided in the summary text.[7][8][11]

Table 2: Pharmacodynamic Indices of Murepavadin against P. aeruginosa in Neutropenic Mouse Lung Infection Model

Efficacy Endpoint Mean Total AUC (mg·h/L) Mean Free AUC (fAUC) (mg·h/L) Mean fAUC/MIC
Static Effect 36.83 8.25 27.78
1-Log CFU Reduction 44.0 9.86 39.85

Data derived from the sigmoid maximum-effect model over a 24-hour period.[6][7]

Detailed Experimental Protocols

Protocol: Murine Neutropenic Lung Infection Model for Murepavadin Efficacy

This protocol describes a common method for assessing the in vivo efficacy of Murepavadin against P. aeruginosa in a lung infection model.[6][7][8]

  • Animal Preparation:

    • Use female CD-1 mice (or other appropriate strain), weighing 20-25 g.

    • Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the animals neutropenic for approximately 5 days.

  • Inoculum Preparation:

    • Culture the desired P. aeruginosa strain overnight in Mueller-Hinton broth.

    • Subculture the bacteria and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the target concentration (e.g., 2 x 10⁸ CFU/mL).[4] The final inoculum size per mouse is typically around 4 x 10⁶ CFU delivered in 20-50 µL.[12]

  • Infection:

    • Anesthetize the mice (e.g., isoflurane (B1672236) or intraperitoneal ketamine/xylazine).

    • Administer the bacterial suspension intranasally or via intratracheal instillation. Ensure the volume is small enough to be aspirated into the lungs without drowning the animal.

  • Treatment:

    • Initiate Murepavadin treatment at a set time post-infection, typically 2 hours.[6][7]

    • Administer Murepavadin via the desired route (e.g., subcutaneous injection). Dosing can be administered as a single dose or in multiple doses over a 24-hour period to achieve different fAUC/MIC targets.

  • Endpoint Analysis:

    • At 24 hours post-initiation of treatment, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar (B569324) (e.g., Pseudomonas selective agar) to determine the number of CFU per lung.

    • Calculate the change in log₁₀ CFU/lung compared to untreated control animals to determine the efficacy of the treatment regimen.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Induce Neutropenia (Day -4, -1) B1 Infect Mice (Day 0, T=0h) A1->B1 A2 Prepare P. aeruginosa Inoculum A2->B1 B2 Initiate Murepavadin Treatment (T=2h) B1->B2 C1 Euthanize & Harvest Lungs (T=26h) B2->C1 C2 Homogenize Lungs C1->C2 C3 Plate Serial Dilutions C2->C3 C4 Calculate CFU/lung & Determine Efficacy C3->C4

Caption: Experimental workflow for Murepavadin efficacy testing.

References

Murepavadin TFA Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Murepavadin TFA in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound powder should be dissolved in an appropriate solvent based on your experimental needs. For aqueous solutions, sterile water or phosphate-buffered saline (PBS) are commonly used. Due to the nature of peptides, sonication and/or gentle warming may be required to achieve complete dissolution. It is recommended to prepare fresh solutions for each experiment.

Q2: What are the recommended solvents and solubility limits for this compound?

A2: The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes known solubility data.

SolventMaximum Reported SolubilityConditions
Water50 mg/mLRequires sonication
Phosphate-Buffered Saline (PBS)25 mg/mLRequires sonication and gentle warming

Q3: How should I store this compound solutions to ensure stability?

A3: For optimal stability, this compound solutions should be stored at low temperatures. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.

Storage FormRecommended TemperatureDuration
Powder-20°C to -80°CUp to 1-2 years
Stock Solution-20°CUp to 1 month
Stock Solution-80°CUp to 6 months

Q4: What are the primary factors that can cause degradation of this compound in solution?

A4: Like many peptides, this compound is susceptible to several degradation pathways in solution. The primary factors include:

  • pH: Non-optimal pH can lead to hydrolysis of peptide bonds and modifications of amino acid side chains.

  • Temperature: Elevated temperatures accelerate chemical degradation reactions.

  • Oxidation: Certain amino acid residues are prone to oxidation, especially in the presence of metal ions or reactive oxygen species.

  • Light Exposure: Photodegradation can occur with exposure to certain wavelengths of light.

  • Repeated Freeze-Thaw Cycles: This can lead to physical instability, including aggregation and precipitation.

Troubleshooting Guides

Issue 1: My this compound solution appears cloudy or has visible precipitates.

  • Possible Cause: The solubility limit may have been exceeded, or the peptide has aggregated and precipitated out of solution. This can be influenced by the solvent, pH, or storage conditions.

  • Troubleshooting Steps:

    • Confirm that the concentration of your solution does not exceed the recommended solubility limits.

    • If precipitation occurs after storage, try gentle warming and vortexing to redissolve the peptide. However, be aware that this may not reverse aggregation.

    • Consider preparing a fresh solution at a slightly lower concentration.

    • Ensure the pH of your buffer is compatible with this compound. For many peptides, a slightly acidic pH (e.g., pH 4-6) can improve solubility and stability.

Issue 2: I am observing a loss of biological activity in my experiments.

  • Possible Cause: The this compound in your solution may have degraded due to improper storage or handling. Chemical modifications to the peptide can reduce its efficacy.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from the powder and repeat the experiment.

    • Review your solution preparation and storage protocols. Ensure solutions are stored at the recommended temperature and that repeated freeze-thaw cycles are avoided.

    • If possible, analyze the purity of your this compound solution using a stability-indicating method like HPLC to check for degradation products.

Issue 3: I am seeing unexpected peaks in my HPLC analysis.

  • Possible Cause: These additional peaks may represent degradation products of this compound.

  • Troubleshooting Steps:

    • Inject a freshly prepared standard of this compound to confirm its retention time and purity.

    • If new peaks are present in your experimental samples, consider performing a forced degradation study to tentatively identify potential degradation products.

    • Review the storage and handling of your samples prior to analysis. Exposure to high temperatures, non-optimal pH, or light could be the cause.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a specific pH) at a known concentration.

  • Stress Conditions: Aliquot the stock solution and expose the aliquots to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature for a defined period.

    • Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution to a controlled light source (e.g., UV or fluorescent light).

  • Time Points: Collect samples at various time points from each stress condition.

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol 2: Template for a Stability-Indicating HPLC Method

The following provides a starting point for developing a stability-indicating HPLC method for this compound. Specific parameters will require optimization.

ParameterRecommended Starting Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with a linear gradient (e.g., 5-95% B over 20 minutes) and optimize for best separation
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV absorbance at a wavelength determined by the UV spectrum of Murepavadin (e.g., 220 or 280 nm)
Injection Volume 10 µL

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Solution Stability prep Prepare this compound Stock Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Collect Samples at Various Time Points stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify this compound and Degradation Products hplc->data report Report Stability Profile data->report

Caption: Workflow for this compound Stability Assessment.

troubleshooting_logic Troubleshooting Logic for Unstable this compound Solutions issue Observed Instability (Precipitation, Activity Loss, etc.) check_prep Review Solution Preparation Protocol issue->check_prep check_storage Verify Storage Conditions (Temp, Aliquots) issue->check_storage check_conc Confirm Concentration is within Solubility Limits issue->check_conc check_purity Assess Purity of Starting Material issue->check_purity action_fresh Prepare Fresh Solution check_prep->action_fresh check_storage->action_fresh action_adjust Adjust Solvent/pH/ Concentration check_conc->action_adjust action_hplc Analyze by HPLC check_purity->action_hplc

Caption: Troubleshooting Unstable this compound Solutions.

Development of an inhaled Murepavadin formulation to reduce systemic toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working on an inhaled formulation of Murepavadin. The focus is on leveraging inhalation to deliver high local concentrations to the lungs, thereby reducing the systemic toxicity observed with intravenous administration.

Frequently Asked Questions (FAQs)

Q1: What is Murepavadin and what is its mechanism of action? A1: Murepavadin (formerly POL7080) is a first-in-class, pathogen-specific antibiotic that targets Pseudomonas aeruginosa.[1] It is a peptidomimetic inspired by the host defense peptide protegrin I.[2][3] Its novel mechanism involves binding to the lipopolysaccharide (LPS) transport protein D (LptD) on the outer membrane of P. aeruginosa.[2][4][5] This binding event disrupts the transport and assembly of LPS into the outer membrane, leading to alterations in the cell envelope and ultimately, bacterial cell death.[6][7]

Q2: Why is an inhaled formulation of Murepavadin being developed? A2: The primary driver for developing an inhaled formulation is to minimize systemic toxicity.[8] While intravenous Murepavadin showed potent efficacy, its Phase 3 clinical trials were halted due to a higher-than-expected incidence of acute kidney injury (nephrotoxicity).[3][9] An inhaled route allows for direct delivery of the antibiotic to the primary site of lung infections, achieving high local concentrations while keeping systemic exposure and the associated risk of toxicity low.[8][10][11] Preclinical and early clinical data confirm that aerosol administration results in significantly lower systemic plasma levels compared to intravenous infusion.[12][13]

Q3: What is the current development status of inhaled Murepavadin? A3: Inhaled Murepavadin has undergone preclinical development and has completed a first-in-human Phase 1 clinical trial.[13][14] Preclinical studies in mice demonstrated good tolerability and significant efficacy against P. aeruginosa lung infections.[12] The Phase 1 study in healthy volunteers showed that single ascending doses of inhaled Murepavadin were well-tolerated and resulted in favorable safety and pharmacokinetic profiles, with systemic levels remaining substantially lower than those seen with IV administration.[13] Further clinical trials in patients with cystic fibrosis (CF) or non-CF bronchiectasis are planned.[13][14]

Q4: What are the main formulation challenges for developing an inhaled antibiotic like Murepavadin? A4: Developing an inhaled antibiotic presents several challenges:

  • Particle Size and Aerodynamic Performance: The formulation must be engineered to produce particles with an optimal aerodynamic diameter (typically 1-5 µm) to ensure deposition in the lower airways where the infection resides.[15]

  • Formulation Stability: The Murepavadin molecule must remain stable during the aerosolization process (e.g., nebulization or dry powder dispersion) and in storage.[16]

  • Excipient Compatibility: Any excipients used must be safe for inhalation and not interfere with the drug's activity or the performance of the delivery device.

  • Tolerability: The formulation must be well-tolerated by the patient, avoiding local irritation, coughing, or bronchospasm.[10][17]

  • Delivery Efficiency: The chosen device (e.g., nebulizer, dry powder inhaler) must deliver a consistent and sufficient dose to the lungs in a reasonable amount of time to ensure patient adherence.[17][18]

Q5: How does Murepavadin interact with other antibiotics? A5: Murepavadin has been shown to work synergistically with several other classes of antibiotics. By disrupting the outer membrane of P. aeruginosa, it can enhance the influx and efficacy of agents like β-lactams (e.g., ceftazidime/avibactam)[7], aminoglycosides (e.g., tobramycin, amikacin)[19], and fluoroquinolones (e.g., ciprofloxacin).[5][8] This suggests potential for combination therapies to treat multidrug-resistant infections.

Quantitative Data Summary

Table 1: In Vitro Activity of Murepavadin

Organism Number of Isolates MIC Range (mg/L) MIC90 (mg/L) Reference
Pseudomonas aeruginosa 1219 Not specified 0.12 [2]
Pseudomonas aeruginosa >1200 Not specified 0.12 - 0.25 [4]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Pharmacokinetic Parameters of Murepavadin (Preclinical & Clinical)

Administration Route Species Dose Key Findings Reference
Intratracheal Mouse 0.156 - 15 mg/kg Drug exposure in epithelial lining fluid was ~1,000-fold higher than in plasma. [12]
Inhalation Mouse 7.26 mg/kg/h (single dose) Well-tolerated with no overt signs of toxicity. [11][12]
Inhalation (iMPV) Human (Healthy) 12.5 mg, 25 mg, 50 mg (single ascending doses) Favorable safety and tolerability; systemic plasma levels substantially lower than with IV administration. [13]

| Intravenous | Human (Healthy) | 0.15 - 5 mg/kg | Dose-proportional and linear pharmacokinetics. |[4][20] |

Experimental Protocols & Methodologies

Protocol 1: Aerosol Performance Characterization of a Murepavadin Formulation using a Cascade Impactor

Objective: To determine the aerodynamic particle size distribution (APSD) of a Murepavadin aerosol generated from a nebulizer or dry powder inhaler (DPI) to predict its deposition profile in the human respiratory tract.

Materials:

  • Murepavadin formulation (solution for nebulization or powder for DPI).

  • Delivery device (e.g., vibrating mesh nebulizer or DPI).

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).

  • Vacuum pump calibrated to a specific flow rate (e.g., 28.3 L/min for ACI, or device-specific rate for DPI).

  • Collection plate/cup coating solution (e.g., silicone in hexane) to prevent particle bounce.

  • Validated HPLC method for Murepavadin quantification.

  • Solvent for drug recovery (e.g., mobile phase).

Methodology:

  • Preparation: Coat the NGI cups or ACI plates with the coating solution and allow them to dry completely. Assemble the impactor.

  • Device Setup: Prepare the nebulizer or load the DPI with the Murepavadin formulation according to the manufacturer's instructions.

  • Connection: Connect the device to the impactor's induction port using an airtight adapter. Connect the impactor outlet to the calibrated vacuum pump.

  • Sample Collection: Actuate the vacuum pump to draw air through the device and into the impactor for a predetermined duration (e.g., the time required to aerosolize the full dose).

  • Drug Recovery: Carefully disassemble the impactor. Rinse the drug deposited on the induction port, each stage (cup/plate), and the micro-orifice collector (MOC) with a known volume of recovery solvent.

  • Quantification: Analyze the Murepavadin concentration in each rinse solution using the validated HPLC method.

  • Data Analysis: Calculate the mass of Murepavadin deposited on each stage. Use software to calculate key parameters such as Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD). The Fine Particle Fraction (FPF), the percentage of the dose with an aerodynamic diameter < 5 µm, is a critical parameter for predicting lung deposition.

Troubleshooting Guides

Guide 1: Nebulizer-Based Experiments

Problem Potential Cause(s) Troubleshooting Steps
No mist/aerosol is being produced. 1. Nebulizer not properly connected to power/air source. 2. Tubing is disconnected or kinked. 3. Medication cup is empty or improperly assembled. 4. Nebulizer jet or mesh is clogged.[21][22]1. Ensure the compressor is plugged in and turned on. 2. Check all tubing connections between the compressor and the medication cup.[21] 3. Verify the formulation has been added to the cup and that the cup is securely assembled. 4. Disassemble and clean the medication cup, especially the nozzle or mesh, according to the manufacturer's instructions.[23][24] For persistent clogs, gentle sonication in purified water may be required.
Inconsistent mist output or sputtering. 1. Formulation volume is too low in the medication cup. 2. Nebulizer is being tilted at an excessive angle.[23] 3. Condensation buildup in the tubing.1. Ensure the minimum required fill volume for the specific nebulizer model is met. 2. Keep the nebulizer in an upright position during operation. 3. Periodically tap the tubing to allow condensation to drain back into the medication cup.
Long nebulization time. 1. Clogged nebulizer jet/mesh. 2. Incorrect or failing compressor/power unit. 3. Formulation viscosity is too high.1. Clean the nebulizer components thoroughly.[22] 2. Check the compressor's air filter for blockages and ensure it is providing adequate pressure.[25] 3. Verify the formulation's viscosity is within the specifications for the nebulizer device. If developing a new formulation, this may require optimization.
Low or variable drug output detected post-experiment. 1. Drug degradation during nebulization (shear stress, heating). 2. Drug crystallization or precipitation in the device.[22] 3. Inefficient aerosol generation for the specific formulation.1. Analyze the formulation remaining in the nebulizer post-nebulization for degradation products via HPLC. Consider using a cooler, more efficient nebulizer (e.g., vibrating mesh vs. jet). 2. Check for visible precipitates. May require reformulation with different excipients or pH adjustment. 3. Re-evaluate the choice of nebulizer technology for compatibility with your Murepavadin formulation.

Visualizations: Diagrams and Workflows

Murepavadin_MOA cluster_bacteria P. aeruginosa Cell Envelope cluster_lpt LPS Transport (Lpt) Complex OM Outer Membrane (OM) IM Inner Membrane (IM) LptD LptD LptD->OM Inserts LPS into OM CellDeath Membrane Destabilization & Cell Death LptD->CellDeath LPS Transport Blocked Lpt_IM LptB, F, G Lpt_Peri LptA, C Murepavadin Murepavadin Murepavadin->LptD Binds & Inhibits LPS_IM LPS Synthesis LPS_molecule LPS LPS_IM->LPS_molecule Produces LPS_molecule->Lpt_IM Enters Lpt Complex Inhaled_Murepavadin_Workflow cluster_formulation Phase 1: Formulation & Preclinical cluster_clinical Phase 2: Clinical Development cluster_regulatory Phase 3: Regulatory & Approval Formulation Formulation Development (e.g., DPI, Nebulized Solution) Aerosol Aerosol Performance (Cascade Impaction) Formulation->Aerosol InVivo_PK In Vivo PK/PD (Murine Lung Model) Formulation->InVivo_PK Stability Stability & Compatibility Studies Aerosol->Stability Tox Inhalation Toxicology (GLP Studies) InVivo_PK->Tox IND IND Submission Tox->IND Phase1 Phase 1 Trial (Healthy Volunteers - Safety, PK) Phase2a Phase 2a Trial (Patients - Dose Ranging, Efficacy) Phase1->Phase2a Phase2b Phase 2b/3 Trial (Pivotal Efficacy & Safety) Phase2a->Phase2b NDA NDA/MAA Submission Phase2b->NDA IND->Phase1 Approval Regulatory Approval NDA->Approval Nebulizer_Troubleshooting Start Problem: No Aerosol Mist Check_Power Is compressor on & tubing connected? Start->Check_Power Fix_Connections Action: Secure all connections. Turn on power. Check_Power->Fix_Connections No Check_Cup Is medication cup assembled correctly & filled? Check_Power->Check_Cup Yes Fix_Connections->Check_Power Fix_Cup Action: Re-assemble cup. Ensure minimum fill volume. Check_Cup->Fix_Cup No Check_Clog Is nebulizer jet/mesh visibly clogged? Check_Cup->Check_Clog Yes Fix_Cup->Check_Cup Clean Action: Clean components per manufacturer protocol. Check_Clog->Clean Yes Replace Problem Persists: Consider replacing disposable parts or contacting support. Check_Clog->Replace No Resolved Problem Resolved Clean->Resolved

References

Validation & Comparative

Murepavadin: A Comparative Analysis of Efficacy Against Multidrug-Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa poses a significant threat to global health, necessitating the development of novel therapeutic agents. Murepavadin (B1661735) (formerly POL7080) is a first-in-class peptidomimetic antibiotic that offers a targeted approach to combatting these challenging infections. This guide provides a comprehensive comparison of Murepavadin's efficacy against MDR P. aeruginosa, with a focus on its performance relative to other antipseudomonal agents, supported by experimental data.

Mechanism of Action: A Novel Approach

Murepavadin employs a unique mechanism of action, distinguishing it from currently available antibiotics. It specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[1] By binding to LptD, Murepavadin disrupts the transport and assembly of LPS, leading to alterations in the outer membrane integrity and ultimately, bacterial cell death.[1] This targeted approach is highly specific to P. aeruginosa and is not expected to significantly impact the patient's native microbiome, a common concern with broad-spectrum antibiotics.[2]

dot

Caption: Murepavadin's mechanism of action targeting LptD.

In Vitro Efficacy: Potency Against Resistant Strains

Numerous surveillance studies have demonstrated Murepavadin's potent in vitro activity against a broad range of clinical P. aeruginosa isolates, including MDR and extensively drug-resistant (XDR) strains.

Comparative Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC50 and MIC90 values of Murepavadin compared to other antipseudomonal antibiotics against MDR and XDR P. aeruginosa isolates.

Table 1: Comparative in vitro activity of Murepavadin and other antibiotics against multidrug-resistant (MDR) P. aeruginosa

AntibioticMIC50 (mg/L)MIC90 (mg/L)
Murepavadin 0.12 0.25
Colistin (B93849)11
Polymyxin B0.51
Ceftolozane/tazobactam18
Meropenem8>16
Piperacillin/tazobactam16>64
Cefepime8>32
Tobramycin2>16

Data compiled from multiple sources.[3][4]

Table 2: Comparative in vitro activity of Murepavadin and other antibiotics against extensively drug-resistant (XDR) P. aeruginosa

AntibioticMIC50 (mg/L)MIC90 (mg/L)
Murepavadin 0.12 0.25
Colistin12
Ceftolozane/tazobactam2>32
Tobramycin8>8
Amikacin (B45834)32>64
Cefepime32>32
Piperacillin/tazobactam64>128

Data compiled from multiple sources.[3][5]

These data consistently show that Murepavadin exhibits lower MIC50 and MIC90 values compared to many standard-of-care antibiotics, indicating greater in vitro potency against highly resistant P. aeruginosa. Notably, Murepavadin was found to be 4- to 8-fold more active than colistin against a large collection of clinical isolates.[3] It also retains its activity against isolates that are non-susceptible to colistin, ceftolozane/tazobactam, and tobramycin.[5]

Time-Kill Kinetics

Time-kill assays are crucial for understanding the pharmacodynamics of an antibiotic. While specific comparative time-kill curve data for Murepavadin against other antibiotics are limited in the reviewed literature, studies have shown that Murepavadin exhibits bactericidal activity. One study reported that at a concentration of 32 mg/L, Murepavadin was bactericidal against 95.4% of cystic fibrosis P. aeruginosa isolates within 1-5 hours.[6][7]

In Vivo Efficacy: Performance in Preclinical Models

Preclinical studies in various animal models have demonstrated Murepavadin's significant in vivo efficacy in treating severe P. aeruginosa infections.

Murine Pneumonia Model

In a murine acute pneumonia model, Murepavadin has shown potent bactericidal effects. Furthermore, its combination with other antibiotics has demonstrated synergistic activity.

  • Murepavadin and Amikacin: In a murine pneumonia model, treatment with Murepavadin (0.25 mg/kg) or amikacin (35 mg/kg) alone resulted in an approximately 28-fold reduction in the mean bacterial load. The combination of both drugs, however, led to a 756-fold reduction, indicating a synergistic bactericidal effect.[8]

  • Murepavadin and Ciprofloxacin (B1669076): Similarly, in a murine pneumonia model, Murepavadin and ciprofloxacin administered alone reduced bacterial loads by 33-fold and 43-fold, respectively. The combination therapy resulted in a significant 1171-fold reduction in the mean bacterial load.[9]

  • Murepavadin and Ceftazidime/Avibactam: The combination of Murepavadin (0.25 mg/kg) and ceftazidime/avibactam (7.5 mg/kg / 1.875 mg/kg) in a murine pneumonia model also displayed a synergistic effect. While individual treatments reduced bacterial loads by 42-fold and 28-fold respectively, the combination therapy led to a 2047-fold reduction.[10]

dot

Experimental_Workflow_Murine_Pneumonia_Model Infection Intranasal Infection (P. aeruginosa) Treatment Intranasal Treatment (Murepavadin +/- Comparator) Infection->Treatment 3 hours post-infection Incubation Incubation Period (e.g., 16 hours) Treatment->Incubation Outcome Outcome Assessment (Bacterial Load in Lungs) Incubation->Outcome

Caption: Workflow for a murine pneumonia model.

Resistance Mechanisms and Safety Profile

Resistance

Resistance to Murepavadin has been associated with mutations in genes involved in LPS biosynthesis and transport, including lpxL1, lpxL2, bamA, lptD, and msbA.[6][7][11] Notably, some mutations in the histidine kinase PmrB have been shown to reduce susceptibility to Murepavadin, colistin, and tobramycin, suggesting a potential for cross-resistance.[11] However, preclinical studies have indicated that Murepavadin has a low propensity to induce resistance, and its induction of resistance did not result in cross-resistance to other tested antibiotics.[12]

Safety and Tolerability

Phase I clinical trials with intravenous Murepavadin in healthy volunteers showed that single and multiple ascending doses were generally well-tolerated, with most adverse events being transient and mild.[13] However, a Phase III trial of intravenous Murepavadin for the treatment of hospital-acquired and ventilator-associated pneumonia was halted due to a higher than expected rate of acute kidney injury.[1] This has led to a focus on the development of an inhaled formulation of Murepavadin for respiratory infections, which is expected to have less systemic exposure and toxicity.[6]

Experimental Protocols

Broth Microdilution for MIC Determination (CLSI Guidelines)

dot

Broth_Microdilution_Protocol Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Inoculate Inoculate plates with bacterial suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-well plates with serial two-fold dilutions of antibiotics in cation-adjusted Mueller-Hinton broth Prep_Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible bacterial growth Incubate->Read_MIC

Caption: Broth microdilution protocol for MIC determination.

Methodology:

  • Bacterial Isolate Preparation: P. aeruginosa isolates are cultured on appropriate agar (B569324) plates.

  • Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Preparation: Serial two-fold dilutions of Murepavadin and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Murine Lung Infection Model

Methodology:

  • Animal Model: Typically, neutropenic mice are used to mimic an immunocompromised state.

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of MDR P. aeruginosa.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with Murepavadin or a comparator antibiotic, often administered subcutaneously or intravenously.

  • Monitoring: The health of the mice is monitored, and at a predetermined endpoint (e.g., 24 hours), the animals are euthanized.

  • Outcome Measures: Lungs are aseptically harvested, homogenized, and plated on appropriate media to determine the bacterial load (colony-forming units per gram of tissue). Survival rates can also be monitored over a longer period.

Conclusion

Murepavadin demonstrates potent in vitro activity against MDR and XDR P. aeruginosa, often surpassing that of established antibiotics. Its novel mechanism of action provides a valuable new tool in the fight against antimicrobial resistance. Preclinical in vivo data are promising, particularly highlighting its synergistic potential when combined with other classes of antibiotics. While the systemic formulation has faced safety challenges, the development of an inhaled version may offer a viable therapeutic option for respiratory infections. Continued research, especially direct comparative in vivo studies and further clinical trials of the inhaled formulation, will be crucial in fully defining Murepavadin's role in the clinical management of MDR P. aeruginosa infections.

References

Murepavadin vs. Colistin: A Comparative Analysis of Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Murepavadin (B1661735) (formerly POL7080), a first-in-class peptidomimetic antibiotic, offers a promising alternative to last-resort treatments like colistin (B93849). This guide provides an objective comparison of the antimicrobial activity of murepavadin and colistin against P. aeruginosa, supported by experimental data and detailed methodologies.

Overview and Mechanism of Action

Murepavadin and colistin represent two distinct classes of antibiotics that both target the outer membrane of P. aeruginosa, but through different mechanisms.

  • Murepavadin: This 14-amino-acid cyclic peptide is an Outer Membrane Protein Targeting Antibiotic (OMPTA). It has a novel mechanism of action, specifically binding to the lipopolysaccharide (LPS) transport protein D (LptD).[1][2][3] This binding event disrupts the transport of LPS to the outer membrane, leading to defective membrane assembly and subsequent bacterial cell death.[1][2][4]

  • Colistin (Polymyxin E): A polycationic peptide, colistin's action begins with an electrostatic interaction with the negatively charged lipid A component of LPS in the outer membrane.[5] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to membrane destabilization, increased permeability, and eventual cell lysis.[5]

G cluster_M Murepavadin Mechanism cluster_C Colistin Mechanism Murepavadin Murepavadin LptD LptD Protein (Outer Membrane) Murepavadin->LptD Binds to LPS_Transport LPS Transport Disruption LptD->LPS_Transport Inhibits OM_Assembly Defective Outer Membrane Assembly LPS_Transport->OM_Assembly M_Death Bacterial Death OM_Assembly->M_Death Colistin Colistin (Polycationic) LPS LPS / Lipid A (Anionic) Colistin->LPS Electrostatic Interaction OM_Destabilization Outer Membrane Destabilization LPS->OM_Destabilization Displaces Cations Permeability Increased Permeability OM_Destabilization->Permeability C_Death Cell Lysis & Bacterial Death Permeability->C_Death

Caption: Mechanisms of action for Murepavadin and Colistin against P. aeruginosa.

Comparative In Vitro Activity

Multiple surveillance studies demonstrate that murepavadin has significantly greater in vitro potency against P. aeruginosa compared to colistin. Murepavadin consistently shows lower Minimum Inhibitory Concentration (MIC) values, indicating that a lower concentration of the drug is required to inhibit bacterial growth.

Based on MIC₅₀/₉₀ values, murepavadin is approximately 4- to 8-fold more potent than colistin against large collections of clinical P. aeruginosa isolates.[1][2][6] Crucially, murepavadin retains its high potency against isolates that are multidrug-resistant (MDR), extensively drug-resistant (XDR), and even those resistant to colistin.[1][2][7]

AntibioticIsolate Collection (n)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Murepavadin General Clinical Isolates (1,219)0.120.12[1]
Colistin General Clinical Isolates (1,219)11[1]
Murepavadin XDR Isolates (785)0.120.25[2]
Colistin XDR Isolates (785)12[2]
Murepavadin Colistin-Resistant XDR Isolates (50)0.250.25[2]
Murepavadin Cystic Fibrosis Isolates0.1252[8]
Colistin Cystic Fibrosis Isolates12[8]

In Vivo Efficacy and Combination Therapy

Preclinical studies in animal models have corroborated the potent in vitro activity of murepavadin. In murine models of acute pneumonia and sepsis, murepavadin has demonstrated outstanding in vivo efficacy against various P. aeruginosa strains, including XDR isolates.[7][9][10]

Recent studies have also explored the synergistic potential of murepavadin in combination with other antibiotics.

  • With Colistin: Sub-lethal concentrations of murepavadin were found to significantly increase the bactericidal activity of colistin both in vitro and in a murine lung infection model.[11]

  • With β-Lactams & Aminoglycosides: Murepavadin impairs the integrity of the bacterial outer membrane, which increases the influx of other antibiotics like β-lactams and aminoglycosides, resulting in enhanced bactericidal effects.[4][12][13] A combination of murepavadin and amikacin, for instance, reduced the bacterial load in a mouse pneumonia model by 756-fold, compared to a 28-fold reduction with either drug alone.[13]

Mechanisms of Resistance

Resistance to both agents is a growing concern, arising from distinct genetic modifications.

  • Colistin Resistance: The primary mechanism involves modifications to the lipid A portion of LPS.[14] Upregulation of two-component regulatory systems like PmrAB and PhoPQ leads to the addition of positively charged molecules (L-Ara4N or phosphoethanolamine) to lipid A.[15][16] This modification reduces the net negative charge of the outer membrane, weakening its electrostatic attraction to the positively charged colistin.[14][15]

  • Murepavadin Resistance: Resistance to murepavadin can develop rapidly in vitro through mutations.[17] These mutations are often found in genes involved in LPS biosynthesis and transport, such as lpxL1, lpxL2, bamA, and the drug's target itself, lptD.[8] Mutations in the pmrB gene have also been shown to confer cross-resistance between murepavadin and colistin.[17]

Experimental Protocols

The data presented in this guide are derived from standardized and reproducible experimental methodologies.

A. Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of murepavadin and colistin is primarily assessed using the broth microdilution method according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Media Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is used as the testing medium.

  • Inoculum Preparation: P. aeruginosa isolates are cultured on an appropriate agar (B569324) medium. Colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution: Serial two-fold dilutions of each antibiotic are prepared in the microtiter plates.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

B. Murine Acute Pneumonia Model

This in vivo model is used to evaluate the therapeutic efficacy of antibiotics against lung infections.

  • Animal Model: Typically, neutropenic mice are used to create an immunosuppressed state, allowing for a more robust infection.

  • Infection: Mice are anesthetized and infected via intranasal administration of a standardized inoculum of P. aeruginosa.

  • Treatment: At a specified time post-infection (e.g., 2-3 hours), treatment is initiated. Murepavadin, colistin, or a combination is administered, often through the same route as infection (intranasal) or systemically (intravenous), at specified doses (e.g., murepavadin at 0.25 mg/kg).[13][17]

  • Assessment: After a defined treatment period (e.g., 13-24 hours), mice are euthanized. The lungs are harvested, homogenized, and serially diluted for colony-forming unit (CFU) counting.

  • Efficacy Determination: Efficacy is measured by the reduction in bacterial load (log₁₀ CFU/g of lung tissue) in treated groups compared to an untreated control group.

G cluster_Workflow Comparative Antimicrobial Testing Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Clinical P. aeruginosa Isolates Collection mic Broth Microdilution (MIC Determination) start->mic timekill Time-Kill Assays start->timekill model Murine Pneumonia Model Infection start->model analysis Data Analysis & Potency Comparison mic->analysis timekill->analysis treatment Administer Murepavadin, Colistin, or Combination model->treatment assessment Assess Bacterial Load (CFU count in lungs) treatment->assessment assessment->analysis

Caption: Experimental workflow for comparing antimicrobial activities.

Conclusion

Murepavadin demonstrates superior in vitro potency against P. aeruginosa, including highly resistant strains, when compared to colistin. Its novel mechanism of action, targeting the LptD protein, distinguishes it from the membrane-disrupting activity of colistin and makes it effective against colistin-resistant isolates. Furthermore, preclinical data suggest strong in vivo efficacy and synergistic potential with other classes of antibiotics. While the development of resistance to murepavadin is a consideration, its unique characteristics position it as a valuable and urgently needed candidate for treating severe P. aeruginosa infections.

References

Validating Murepavadin's LptD Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Murepavadin (B1661735) (POL7080) is a pioneering antibiotic specifically targeting Pseudomonas aeruginosa, a notorious pathogen frequently implicated in hospital-acquired infections. As the first in its class of outer membrane protein targeting antibiotics (OMPTAs), its novel mechanism of action—inhibiting the lipopolysaccharide (LPS) transport protein D (LptD)—has garnered significant interest. Validating that this specific molecular interaction occurs within a living organism (in vivo) is a cornerstone of its preclinical and clinical development.

This guide provides a comparative overview of the experimental approaches used to validate Murepavadin's engagement with its LptD target, comparing them with alternative methodologies in the field of antibiotic research.

Murepavadin's Mechanism of Action: Targeting the LPS Bridge

Murepavadin functions by binding to LptD, an essential protein in the outer membrane of P. aeruginosa. LptD is the final component of a protein bridge that transports LPS, a critical component of the bacterial outer membrane, from the inner membrane to the cell surface. By binding to LptD, Murepavadin effectively blocks this transport, leading to the disruption of the outer membrane's integrity and subsequent bacterial cell death.[1] This targeted approach is highly specific to P. aeruginosa, making Murepavadin a precision antibiotic.[2][3]

Murepavadin_MoA cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane LptD LptD OM_Disruption Outer Membrane Disruption & Cell Death LptD->OM_Disruption Leads to LPS_transport LPS Transport Pathway LPS_transport->LptD Transports to LPS LPS LPS->LPS_transport Enters LPS_synthesis LPS Synthesis LPS_synthesis->LPS Synthesizes Murepavadin Murepavadin Murepavadin->LptD Binds & Inhibits

Murepavadin's mechanism of action on the LptD protein.

Comparative Analysis of Target Engagement Validation Methods

Validating that a drug engages its intended target in vivo can be accomplished through a combination of direct and indirect methods. For Murepavadin, evidence is built from three main pillars: indirect validation through robust in vivo efficacy, direct evidence from photoaffinity labeling in whole cells, and genetic confirmation via resistance studies.

Method CategorySpecific Technique Used for MurepavadinAlternative TechniquesKey Outputs & Comparison
Indirect (Pharmacodynamic) Murine Infection Models (Sepsis, Lung, Thigh)-For Murepavadin: Demonstrates potent bactericidal effect, correlating drug exposure (fAUC/MIC) with bacterial load reduction. This provides strong evidence that the drug works as intended in a complex biological system.[4][5][6] Comparison: While not a direct measure of target binding, it is the ultimate proof of a successful antibiotic. It is a mandatory step for any antibiotic development program.
Direct (Biochemical) Photoaffinity Labeling (in whole bacterial cells)In-animal Photoaffinity Labeling Cellular Thermal Shift Assay (CETSA) Chemoproteomics (e.g., iSPP) [4]For Murepavadin: A Murepavadin analog with a photoreactive group was used to covalently crosslink to its binding partner in intact P. aeruginosa cells. LptD was selectively and strongly labeled, providing direct evidence of engagement.[6] Comparison: This is a powerful technique for identifying direct binding partners. CETSA and chemoproteomics can also confirm target engagement in cellular environments but may be more challenging for outer membrane proteins. True in-animal labeling is technically complex but provides the highest level of direct evidence.
Genetic Resistance Studies & Whole Genome Sequencing (WGS) CRISPR Interference (CRISPRi) Hypomorph/Conditional Knockdown Strains For Murepavadin: Spontaneous resistance mutations in clinical and lab strains frequently map to genes involved in LPS biosynthesis or transport, including lptD itself.[5][7][8] This genetically links the drug's activity to the LptD pathway. Comparison: Resistance studies are a classic and compelling method for target validation. Using engineered strains (like hypomorphs) where the target is already depleted can show hypersensitivity to the drug, offering a complementary genetic approach.[9]

Quantitative Data Summary

The validation of Murepavadin's in vivo target engagement is supported by extensive quantitative data from animal efficacy studies and genetic resistance analyses.

Table 1: In Vivo Efficacy of Murepavadin in Murine Lung Infection Model

This table summarizes the pharmacodynamic parameters required for Murepavadin's efficacy against P. aeruginosa in neutropenic mice, demonstrating a clear link between drug exposure and antibacterial effect.

Pharmacodynamic IndexEfficacy EndpointMean ValueReference
fAUC/MIC Stasis (no change in bacterial load)27.78[5]
fAUC/MIC 1-log10 CFU Reduction 39.85[5]
fAUC (mg·h/L) Stasis 8.25[5]
fAUC (mg·h/L) 1-log10 CFU Reduction 9.86[5]

fAUC: Area under the concentration-time curve for the unbound fraction of the drug. MIC: Minimum Inhibitory Concentration.

Table 2: Genetic Validation via Murepavadin Resistance Mutations

Mutations that confer resistance to Murepavadin provide strong genetic evidence of its target pathway. This table shows examples of genes in which mutations lead to a significant increase in Murepavadin's MIC.

GeneFunctionMutation ExampleFold Increase in MICReference
lptD LPS Transport (Drug Target)Tandem duplication (LRDKGM)64-fold[7]
pmrB Two-component system sensor (regulates LPS modification)G188S4 to 8-fold[10]
lpxL1 Lipid A SynthesisT76P, E265*, H120N8-fold[7]
bamA Outer Membrane Protein Assembly (including LptD)D535E2-fold[7]

Experimental Protocols & Workflows

Protocol 1: Neutropenic Murine Lung Infection Model

This model is a standard for evaluating the in vivo efficacy of anti-pseudomonal antibiotics and was extensively used for Murepavadin.

  • Animal Model: Female BALB/c or CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are anesthetized, and a suspension of P. aeruginosa (e.g., strain PA14 or clinical isolates) containing a specific inoculum (e.g., 4 × 106 CFU) is administered intranasally.[11]

  • Treatment: At a set time post-infection (e.g., 2 hours), Murepavadin is administered, typically subcutaneously or intratracheally, across a range of doses and dosing frequencies.[5][12]

  • Endpoint Analysis: After a defined treatment period (e.g., 24 hours), mice are euthanized. The lungs are harvested, homogenized, and serially diluted for colony-forming unit (CFU) counting to determine the bacterial load.

  • Pharmacokinetic Analysis: Blood and/or bronchoalveolar lavage fluid is collected at various time points to determine the drug concentration and calculate pharmacokinetic parameters like fAUC.[6]

Experimental_Workflow cluster_Validation In Vivo Target Engagement Validation Workflow cluster_Indirect Indirect Evidence (Efficacy) cluster_Direct Direct Evidence (Biochemical) cluster_Genetic Genetic Evidence Start Hypothesis: Murepavadin targets LptD Infection_Model 1. Establish Murine Infection Model (e.g., Lung) Start->Infection_Model Probe 1. Synthesize Photoaffinity Probe of Murepavadin Start->Probe Resistance 1. Select for Murepavadin- resistant mutants Start->Resistance Treatment 2. Treat with Murepavadin (Dose-Response) Infection_Model->Treatment Endpoint 3. Measure Bacterial Load (CFU Reduction) Treatment->Endpoint PKPD 4. Correlate Exposure (fAUC) with Efficacy (MIC) Endpoint->PKPD Conclusion Conclusion: In Vivo Target Engagement Validated PKPD->Conclusion Labeling 2. Incubate with whole P. aeruginosa cells & UV irradiate Probe->Labeling Analysis 3. Lyse cells, enrich labeled proteins, analyze by MS Labeling->Analysis Identification 4. Identify LptD as the covalently labeled protein Analysis->Identification Identification->Conclusion WGS 2. Perform Whole Genome Sequencing (WGS) Resistance->WGS Mapping 3. Map mutations to genes in LPS pathway (lptD, etc.) WGS->Mapping Mapping->Conclusion

References

Lack of Cross-Resistance Confirmed Between Murepavadin and Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

Murepavadin (B1661735), a novel antibiotic targeting a unique mechanism in Pseudomonas aeruginosa, demonstrates potent activity against a wide array of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with studies confirming no cross-resistance with existing antibiotic classes. This specificity makes it a promising candidate for treating challenging nosocomial infections.

Murepavadin is the first in a new class of outer membrane protein-targeting antibiotics (OMPTAs).[1] Its novel mechanism of action involves binding to the lipopolysaccharide (LPS) transport protein D (LptD), which is crucial for the formation of the outer membrane in Gram-negative bacteria.[2][3][4] By inhibiting LptD, Murepavadin disrupts the bacterial outer membrane, leading to cell death.[4][5] This target is distinct from those of all other antibiotic classes, suggesting a low probability of cross-resistance.

Comparative Efficacy Against Resistant P. aeruginosa

Extensive surveillance studies have underscored Murepavadin's potent and specific bactericidal activity against P. aeruginosa, including strains resistant to carbapenems, colistin (B93849), and ceftolozane/tazobactam.[2][6] Data from a large study involving 1,219 clinical isolates from the USA, Europe, and China showed no cross-resistance with standard-of-care antimicrobial agents.[1][7]

The tables below summarize the Minimum Inhibitory Concentration (MIC) data for Murepavadin compared to other antibiotics against various resistant P. aeruginosa isolates.

Table 1: Comparative in vitro Activity of Murepavadin Against All P. aeruginosa Isolates (n=1,219)

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Murepavadin 0.12 0.12
Colistin11
Polymyxin B0.51
Amikacin8>64
Tobramycin0.5>16
Meropenem8>16
Ciprofloxacin0.12>8
Ceftazidime2>32

Data sourced from a large surveillance study.[1][8]

Table 2: Murepavadin Activity Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) P. aeruginosa Isolates

Isolate CategoryNumber of IsolatesMurepavadin MIC₅₀ (mg/L)Murepavadin MIC₉₀ (mg/L)
MDR3450.120.25
XDR2990.120.25

MDR/XDR isolates are resistant to multiple antibiotic classes. Murepavadin maintained high potency against these challenging strains.[1][8]

Table 3: Murepavadin Activity Against Extensively Drug-Resistant (XDR) P. aeruginosa Non-Susceptible to Specific Agents (n=785)

Non-Susceptible to:Murepavadin MIC₅₀ (mg/L)Murepavadin MIC₉₀ (mg/L)% Inhibited at ≤0.5 mg/L
Colistin (n=50)0.250.25100
Ceftolozane/tazobactam (n=231)0.120.2597.4
Tobramycin (n=412)0.120.2598.3

This data demonstrates Murepavadin's retained activity against XDR strains that are resistant to last-resort antibiotics like colistin.[9]

The data consistently shows that Murepavadin's efficacy is unaffected by resistance to other drug classes. For instance, against 785 XDR isolates, Murepavadin (MIC₅₀/₉₀, 0.12/0.25 mg/L) was eight-fold more potent than colistin (MIC₅₀/₉₀, 1/2 mg/L).[9] Even mutants generated in vitro to be resistant to Murepavadin remained susceptible to other clinically used antibiotics, further confirming the lack of a shared resistance mechanism.[7]

Experimental Protocols

The evaluation of Murepavadin's cross-resistance profile relies on standardized antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The primary method used to quantify antibiotic susceptibility is the determination of the MIC, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Protocol: The reference broth microdilution method is employed as specified by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][10][11]

    • Preparation: A series of dilutions of Murepavadin and comparator antibiotics are prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth.[8]

    • Inoculation: Each well is inoculated with a standardized suspension of the P. aeruginosa isolate to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Incubation: The plates are incubated at 37°C for 18-24 hours.[10]

    • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

  • Isolate Collection: Clinical isolates of P. aeruginosa, including MDR and XDR strains, are collected from various medical centers through surveillance programs like the SENTRY Antimicrobial Surveillance Program.[1][12]

Spontaneous Mutation Frequency Studies

These studies assess the propensity of bacteria to develop resistance to a new drug in a single step.

  • Protocol:

    • A large population of a susceptible P. aeruginosa strain (e.g., 10¹⁰ CFU) is plated onto agar (B569324) containing Murepavadin at concentrations that are multiples of the MIC (e.g., 4x or 8x MIC).[7][13]

    • Plates are incubated for 48-72 hours.

    • The number of colonies that grow are counted to determine the frequency of spontaneous mutations conferring resistance.[13]

  • Results for Murepavadin: The spontaneous mutation rates for Murepavadin were found to be low, typically in the range of 10⁻⁸ to 10⁻⁹.[7]

Cross-Resistance Assessment

To explicitly test for cross-resistance, strains with known resistance to other antibiotics are tested for their susceptibility to Murepavadin.

  • Protocol:

    • Select clinical isolates with well-characterized resistance mechanisms to different antibiotic classes (e.g., β-lactams, aminoglycosides, fluoroquinolones, polymyxins).

    • Determine the MIC of Murepavadin against these resistant isolates using the broth microdilution method described above.

    • Compare the MIC values for the resistant isolates to the MIC values for susceptible, wild-type strains. A significant increase in MIC for the resistant strains would indicate cross-resistance.

  • Results for Murepavadin: Studies have consistently shown that Murepavadin's MIC values are not significantly different between MDR/XDR and susceptible strains, confirming the absence of cross-resistance.[7][14]

Visualizing the Basis for No Cross-Resistance

The lack of cross-resistance is fundamentally due to Murepavadin's unique mechanism of action.

cluster_mechanisms Common Antibiotic Resistance Mechanisms in P. aeruginosa cluster_murepavadin Murepavadin's Novel Mechanism beta_lactams β-Lactams (e.g., Meropenem) beta_lactamases Enzymatic Degradation (β-Lactamases) beta_lactams->beta_lactamases Inactivated by aminoglycosides Aminoglycosides (e.g., Tobramycin) ribosome_mod Target Modification (Ribosome) aminoglycosides->ribosome_mod Blocked by fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) gyrase_mod Target Modification (DNA Gyrase) fluoroquinolones->gyrase_mod Blocked by polymyxins Polymyxins (e.g., Colistin) lps_mod Target Modification (LPS) polymyxins->lps_mod Blocked by no_cross No Overlap in Target or Resistance Mechanism murepavadin Murepavadin lptd LptD Protein (LPS Transport) murepavadin->lptd Inhibits outer_membrane Outer Membrane Disruption lptd->outer_membrane Leads to

Caption: Murepavadin's unique target (LptD) avoids common resistance pathways.

The diagram above illustrates that resistance mechanisms affecting major antibiotic classes—such as enzymatic degradation for β-lactams or target site modifications for aminoglycosides, fluoroquinolones, and polymyxins—do not affect Murepavadin's target, the LptD protein. This fundamental difference in the mechanism of action is the basis for the lack of cross-resistance.

cluster_groups start Start: Select P. aeruginosa Isolates susceptible Susceptible Strains (Control Group) start->susceptible resistant Strains Resistant to: - β-Lactams - Aminoglycosides - Fluoroquinolones - Polymyxins start->resistant mic_test Perform Broth Microdilution for Murepavadin MIC susceptible->mic_test resistant->mic_test data_susceptible MIC Data for Susceptible Strains mic_test->data_susceptible data_resistant MIC Data for Resistant Strains mic_test->data_resistant compare Compare MIC Distributions data_susceptible->compare data_resistant->compare result Conclusion: No Significant MIC Shift ∴ No Cross-Resistance compare->result

Caption: Workflow for assessing Murepavadin's cross-resistance profile.

References

Murepavadin: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic specifically designed to target the Gram-negative bacterium Pseudomonas aeruginosa.[1][2] Its novel mechanism of action, which involves binding to the lipopolysaccharide (LPS) transport protein D (LptD), disrupts the integrity of the bacterial outer membrane, leading to cell death.[1][2][3][4] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Murepavadin against P. aeruginosa, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

In Vitro Efficacy

Murepavadin has demonstrated potent in vitro activity against a broad range of P. aeruginosa clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][5][6]

Table 1: In Vitro Susceptibility of P. aeruginosa to Murepavadin and Comparator Antibiotics
AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Organism Panel
Murepavadin 0.12 0.12 1,219 clinical isolates from USA, Europe, and China [1][5]
Murepavadin 0.12 0.25 MDR P. aeruginosa isolates [5][7]
Murepavadin 0.12 0.25 XDR P. aeruginosa isolates [6][7]
Colistin111,219 clinical isolates from USA, Europe, and China[5]
Colistin12XDR P. aeruginosa isolates[6]
Polymyxin B0.511,219 clinical isolates from USA, Europe, and China[5]
Ceftolozane/tazobactam2>32XDR P. aeruginosa isolates[6]
Tobramycin8>8XDR P. aeruginosa isolates[6]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MDR: Multidrug-resistant; XDR: Extensively drug-resistant.

In Vivo Efficacy

Preclinical studies in various murine infection models have shown the potent in vivo efficacy of Murepavadin.[1]

Table 2: In Vivo Efficacy of Murepavadin in Murine Infection Models
Animal ModelP. aeruginosa Strain(s)Murepavadin DosageKey Findings
Murine Sepsis Model Not specified0.25 - 0.55 mg/kgED₅₀ (Effective dose for 50% survival)[1]
Murine Pneumonia Model PA140.25 mg/kg (intranasal)In combination with amikacin (B45834) (35 mg/kg), showed a synergistic bactericidal effect.[8][9]
Murine Pneumonia Model PA140.25 mg/kgCombined with ceftazidime/avibactam, resulted in a 2047-fold reduction in mean bacterial load.[10]
Neutropenic Murine Lung Infection Model ATCC 27853, NCTC 13437, and a clinical isolateVariousThe fAUC/MIC ratio correlated best with efficacy. A mean static fAUC/MIC of 27.78 was determined.

ED₅₀: The dose that is therapeutically effective in 50% of the population. fAUC/MIC: The ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration.

Correlation of In Vitro and In Vivo Efficacy

Murepavadin exhibits a strong correlation between its in vitro activity and in vivo efficacy. The low MIC values observed in vitro translate to potent antibacterial effects in animal models of infection.[1] The pharmacokinetic/pharmacodynamic (PK/PD) parameter that best predicts the efficacy of Murepavadin is the ratio of the area under the free drug plasma concentration-time curve to the MIC (fAUC/MIC). In a neutropenic murine lung infection model, a mean static fAUC/MIC ratio of 27.78 was established, providing a target for human dose projections.

Mechanism of Action

Murepavadin's unique mechanism of action targets the LptD protein, a crucial component of the LPS transport machinery in P. aeruginosa.[1][2][4] By inhibiting LptD, Murepavadin prevents the proper assembly of LPS in the outer membrane, leading to membrane stress and ultimately, cell death.[4][10]

Murepavadin_Mechanism cluster_ext Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane Murepavadin Murepavadin LptD LptD Protein Murepavadin->LptD Binds to and inhibits Cell_Death Cell Death LptD->Cell_Death Disruption of outer membrane leads to LPS_transport LPS Transport Complex (LptBCFG) LPS_transport->LptD Transports LPS to LPS_synthesis LPS Synthesis LPS_synthesis->LPS_transport LPS molecules

Caption: Mechanism of action of Murepavadin.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]

  • Preparation of Inoculum: A standardized inoculum of P. aeruginosa is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of Murepavadin and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: A multi-channel pipette is used to inoculate the prepared microdilution plates with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow start Start prep_inoculum Prepare P. aeruginosa inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate prep_plates Prepare serial dilutions of Murepavadin in microtiter plates prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read plates to determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

In Vivo Efficacy Testing: Murine Pneumonia Model

This protocol is a generalized representation of murine pneumonia models used in antibiotic efficacy studies.[13][14]

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Infection: Mice are anesthetized, and a defined inoculum of P. aeruginosa (e.g., 1 x 10⁷ CFU) is administered via intratracheal or intranasal instillation to induce pneumonia.[13]

  • Treatment: At a predetermined time point post-infection (e.g., 2 hours), mice are treated with Murepavadin, a comparator antibiotic, or a vehicle control via the desired route of administration (e.g., intravenous, intranasal).[13]

  • Monitoring: Animals are monitored for clinical signs of illness and survival over a set period (e.g., 7 days).

  • Bacterial Load Determination: At specific time points (e.g., 24 hours post-infection), a subset of mice from each group is euthanized. The lungs are aseptically harvested, homogenized, and serially diluted for CFU counting on appropriate agar (B569324) plates.[13]

  • Data Analysis: The bacterial load in the lungs (log₁₀ CFU/g) and survival rates are compared between the treatment and control groups.

InVivo_Workflow start Start acclimatize Acclimatize mice start->acclimatize infect Induce pneumonia with P. aeruginosa (intranasal/ intratracheal) acclimatize->infect treat Administer Murepavadin, comparator, or vehicle infect->treat monitor Monitor survival and clinical signs treat->monitor bacterial_load Determine bacterial load in lungs at 24h treat->bacterial_load analyze Analyze data (survival rates, log CFU reduction) monitor->analyze bacterial_load->analyze end End analyze->end

Caption: Workflow for a murine pneumonia model.

References

Murepavadin's Synergistic Power: A Comparative Guide to its Combination with Beta-Lactam Antibiotics against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Pseudomonas aeruginosa poses a significant threat to global health, necessitating innovative therapeutic strategies. Murepavadin, a novel peptidomimetic antibiotic, has emerged as a promising agent due to its unique mechanism of action. This guide provides a comprehensive comparison of the synergistic effects of Murepavadin when combined with various beta-lactam antibiotics, supported by experimental data.

Mechanism of Synergy: A Two-Pronged Attack

Murepavadin targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[1] This interaction disrupts the integrity of the outer membrane, making it more permeable.[1] The compromised outer membrane allows for an increased influx of beta-lactam antibiotics into the periplasmic space, where they can reach their target, the penicillin-binding proteins (PBPs), and inhibit cell wall synthesis, leading to enhanced bactericidal activity.[1]

Mechanism of Murepavadin and Beta-Lactam Synergy cluster_extracellular Extracellular Space cluster_cell Pseudomonas aeruginosa cluster_OM Outer Membrane cluster_periplasm Periplasm Murepavadin Murepavadin LptD LptD Protein Murepavadin->LptD 1. Binds to & inhibits BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP 3. Increased Influx cluster_OM cluster_OM LptD->cluster_OM 2. Disrupts Outer Membrane Integrity cluster_cell cluster_cell PBP->cluster_cell 4. Inhibits Cell Wall Synthesis & Cell Death

Caption: Mechanism of synergistic action between Murepavadin and beta-lactam antibiotics.

In Vitro Synergy: Enhanced Bactericidal Activity

Studies have demonstrated that sub-lethal concentrations of Murepavadin significantly enhance the bactericidal effects of several beta-lactams against P. aeruginosa. While Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays were not available in the reviewed literature, time-kill assays provide strong evidence of synergy.

Antibiotic Combination Bacterial Strain Key Findings Reference
Murepavadin + CarbenicillinP. aeruginosa PA14Murepavadin enhanced the bactericidal effect of carbenicillin.[1]
Murepavadin + MeropenemP. aeruginosa PA14Murepavadin enhanced the bactericidal effect of meropenem.[1]
Murepavadin + CeftazidimeP. aeruginosa PA14Murepavadin enhanced the bactericidal effect of ceftazidime.[1]
Murepavadin + Ceftazidime/avibactamP. aeruginosa PA14Murepavadin enhanced the bactericidal effect of ceftazidime/avibactam.[1]
Murepavadin + Ceftazidime/avibactam14 carbapenem-resistant clinical strainsCombination showed enhanced killing against multiple resistant strains.[1]

In Vivo Efficacy: A Murine Pneumonia Model

The synergistic effect observed in vitro translates to improved outcomes in vivo. In a murine model of acute pneumonia caused by P. aeruginosa PA14, the combination of Murepavadin and ceftazidime/avibactam resulted in a significantly greater reduction in bacterial load in the lungs compared to either drug administered alone.[1]

Treatment Group Mean Bacterial Load Reduction (fold-change) Reference
Murepavadin (0.25 mg/kg)42[1]
Ceftazidime/avibactam (7.5 mg/kg / 1.875 mg/kg)28[1]
Murepavadin + Ceftazidime/avibactam 2047 [1]

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol outlines a standard checkerboard assay to determine the synergistic activity of Murepavadin and a beta-lactam antibiotic.

Checkerboard Assay Workflow prep_bacteria 1. Prepare Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate prep_antibiotics 2. Prepare Serial Dilutions of Murepavadin & Beta-lactam setup_plate 3. Dispense Antibiotics in 96-well Plate (Checkerboard format) prep_antibiotics->setup_plate setup_plate->inoculate incubate 5. Incubate at 37°C for 18-24 hours inoculate->incubate read_results 6. Determine MICs and Calculate FICI incubate->read_results

Caption: A simplified workflow for the checkerboard synergy assay.

Detailed Steps:

  • Bacterial Inoculum Preparation: A bacterial suspension is prepared from an overnight culture of P. aeruginosa and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Stock solutions of Murepavadin and the beta-lactam antibiotic are prepared. Serial twofold dilutions of Murepavadin are made along the rows of a 96-well microtiter plate, and serial twofold dilutions of the beta-lactam are made along the columns.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Murepavadin in combination / MIC of Murepavadin alone) + (MIC of beta-lactam in combination / MIC of beta-lactam alone). Synergy is typically defined as an FICI of ≤ 0.5.

In Vivo Murine Pneumonia Model

This protocol describes an in vivo model to assess the synergistic efficacy of Murepavadin and a beta-lactam antibiotic.

In Vivo Synergy Model Workflow infection 1. Intranasal Infection of Mice with P. aeruginosa treatment 2. Administer Treatment (Murepavadin, Beta-lactam, or Combination) infection->treatment euthanasia 3. Euthanize Mice at a Defined Time Point treatment->euthanasia homogenization 4. Harvest and Homogenize Lungs euthanasia->homogenization plating 5. Plate Serial Dilutions of Lung Homogenate homogenization->plating cfu_count 6. Incubate and Count Colony Forming Units (CFU) plating->cfu_count

Caption: Workflow for the in vivo murine pneumonia model.

Detailed Steps:

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of P. aeruginosa.[1]

  • Treatment: At a specified time post-infection (e.g., 3 hours), mice are treated with Murepavadin alone, the beta-lactam antibiotic alone, the combination of both, or a placebo control, typically via the same route as the infection.[1]

  • Sample Collection: At a predetermined endpoint (e.g., 13 hours post-treatment), mice are euthanized, and their lungs are aseptically harvested.[1]

  • Bacterial Load Determination: The lungs are homogenized, and serial dilutions of the homogenate are plated on appropriate agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in the lungs.[1]

  • Data Analysis: The CFU counts from the combination therapy group are compared to those from the monotherapy and control groups to determine if a synergistic effect (a greater reduction in bacterial load than the additive effect of the individual drugs) is present.[1]

Conclusion

The combination of Murepavadin with beta-lactam antibiotics represents a promising strategy to combat multidrug-resistant P. aeruginosa infections. The ability of Murepavadin to disrupt the bacterial outer membrane and enhance the efficacy of existing beta-lactams highlights the potential of this novel antibiotic to revitalize our current antimicrobial arsenal. Further clinical investigation is warranted to fully evaluate the therapeutic potential of these synergistic combinations.

References

Murepavadin: A Comparative Safety Analysis of Intravenous vs. Inhaled Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the safety profiles of intravenous (IV) and inhaled Murepavadin (B1661735), a novel antibiotic targeting Pseudomonas aeruginosa. The information presented herein is compiled from clinical trial data and preclinical studies to support an objective evaluation of both formulations.

Murepavadin is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[1] This targeted mechanism of action offers a promising alternative for treating infections caused by multi-drug resistant strains. However, the route of administration has been shown to critically impact the safety profile of this compound.

Executive Summary

Clinical development of intravenous Murepavadin was halted during Phase III trials due to a significantly higher-than-expected incidence of acute kidney injury (AKI). In contrast, the inhaled formulation has demonstrated a favorable safety profile in early-phase clinical trials, with minimal systemic exposure and no serious adverse events reported. This guide will delve into the quantitative safety data, experimental protocols, and potential mechanistic pathways underlying these differing safety outcomes.

Quantitative Safety Data

The following tables summarize the key safety findings from clinical trials of intravenous and inhaled Murepavadin.

Table 1: Adverse Events in Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Trials of Intravenous Murepavadin in Healthy Volunteers [2]

Adverse EventFrequency in Murepavadin Group (SAD)Frequency in Placebo Group (SAD)Frequency in Murepavadin Group (MAD)Frequency in Placebo Group (MAD)
Paresthesia/Perioral ParesthesiaMore frequent at higher dosesNot specifiedFrequently reportedNot specified
Infusion Site Reaction7/40 subjectsNot specifiedFrequently reportedNot specified
Catheter Site ReactionNot specifiedNot specifiedFrequently reportedNot specified
DizzinessNot specifiedNot specifiedFrequently reportedNot specified

Note: In the MAD study, the incidence of treatment-emergent adverse events (TEAEs) was 100% in the 1.0 mg/kg and 5.0 mg/kg q12h Murepavadin groups. The number of TEAEs was greatest in the 5.0-mg/kg dose group.[2]

Table 2: Incidence of Acute Kidney Injury (AKI) in Phase III (PRISM-MDR) Trial of Intravenous Murepavadin in Patients with Ventilator-Associated Bacterial Pneumonia [3][4]

Murepavadin ArmControl Arm
Number of Patients 338
Incidence of AKI 56% - 63%25% - 38%
Severity of AKI 13 of 21 patients with AKI had Stage II or III1 of 3 patients with AKI had Stage III, 2 had Stage I

Table 3: Safety Profile of Inhaled Murepavadin in a Phase I Single Ascending Dose Trial in Healthy Volunteers [5][6]

Adverse EventFrequency
Serious Adverse Events (SAEs) None reported
Clinically Relevant Signs of Upper Airway Irritation None reported
Abnormal Pulmonary Function Tests None reported
Vital Signs, ECGs, and Safety Laboratory Data Within normal range

Note: The inhaled formulation was reported to be well-tolerated at all dose levels.[6]

Experimental Protocols

Intravenous Murepavadin Phase III Trial (PRISM-UDR)
  • Study Design: A global, multicenter, sponsor-blinded, randomized, active-controlled, parallel-group, non-inferiority study.[7]

  • Patient Population: Adult patients with hospital-acquired (HABP) or ventilator-associated bacterial pneumonia (VABP) due to Pseudomonas aeruginosa.[7]

  • Treatment Arms:

    • Murepavadin combined with ertapenem.[7]

    • An anti-pseudomonal β-lactam-based antibiotic as a comparator.[7]

  • Randomization: Patients were allocated in a 1:1 ratio.[7]

  • Primary Objective: To demonstrate non-inferiority of Murepavadin compared to the active comparator.[7]

  • Safety Monitoring: Included monitoring for adverse events, with a particular focus on renal function. The trial was ultimately halted due to the high incidence of acute kidney injury.[3][4]

Inhaled Murepavadin Phase I Trial
  • Study Design: A single-center, double-blind, randomized, placebo-controlled, single ascending dose trial.[5][6]

  • Patient Population: 39 healthy volunteers.[5][6]

  • Dosing Regimen:

    • Part A: Single dose levels of 12.5 mg, 25 mg, and 50 mg.[5][6]

    • Part B: Single doses of 75 mg, 150 mg, and 300 mg.[5][6]

  • Method of Administration: Murepavadin Inhalation Solution (MIS) administered via an eFlow® Technology nebulizer.[8]

  • Pharmacokinetic Assessments: Blood and epithelial lining fluid (ELF) samples were collected to measure Murepavadin concentrations.[5][6]

  • Safety Assessments: Included monitoring for adverse events, local tolerability (airway irritation), pulmonary function tests, vital signs, ECGs, and clinical laboratory tests.[5][6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Murepavadin_Antibacterial_Mechanism cluster_bacteria Pseudomonas aeruginosa LPS Lipopolysaccharide (LPS) LptD LptD Protein LPS->LptD Transport Outer_Membrane Outer Membrane LptD->Outer_Membrane Insertion Cell_Death Bacterial Cell Death LptD->Cell_Death Disruption leads to Murepavadin Murepavadin Murepavadin->LptD Inhibits IV_vs_Inhaled_PK_Safety cluster_IV Intravenous Murepavadin cluster_Inhaled Inhaled Murepavadin IV_Admin IV Administration High_Systemic_Exposure High Systemic Exposure IV_Admin->High_Systemic_Exposure Kidney_Accumulation Accumulation in Kidneys High_Systemic_Exposure->Kidney_Accumulation AKI Acute Kidney Injury (AKI) Kidney_Accumulation->AKI Inhaled_Admin Inhaled Administration High_Lung_Concentration High Lung Concentration Inhaled_Admin->High_Lung_Concentration Low_Systemic_Exposure <5% Systemic Bioavailability Inhaled_Admin->Low_Systemic_Exposure Favorable_Safety Favorable Safety Profile Low_Systemic_Exposure->Favorable_Safety Proposed_Nephrotoxicity_Pathway cluster_kidney Kidney Proximal Tubule Cell Murepavadin_High_Conc High Murepavadin Concentration Cellular_Uptake Cellular Uptake Murepavadin_High_Conc->Cellular_Uptake Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Uptake->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis ATN Acute Tubular Necrosis (ATN) Apoptosis->ATN

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Murepavadin TFA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for a Novel Antibiotic

For researchers and scientists in the fast-paced world of drug development, ensuring personal safety while handling novel compounds like Murepavadin TFA is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE) required, along with detailed operational and disposal plans to ensure the safe handling of this potent, specific antibiotic. This compound is a 14-amino-acid cyclic peptide that targets the lipopolysaccharide transport protein D (LptD) in Pseudomonas aeruginosa.[1][2][][4][5][6][7][8] While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[9]

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices and supplier recommendations.[9]

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsTo protect eyes from potential splashes or aerosols of the compound.[9]
Hand Protection Protective gloves (e.g., nitrile)To prevent direct skin contact with the substance.[9]
Body Protection Impervious clothing (e.g., laboratory coat)To protect skin and personal clothing from contamination.[9]
Respiratory Protection Suitable respiratorRecommended when there is a risk of inhaling dust or aerosols, especially when handling the powdered form.[9]

Handling and Storage Protocols

Safe handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[9]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the eyes and skin, as well as inhalation of dust or aerosols.[9]

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling the compound.

Storage:

  • Container: Keep the container tightly sealed.[9]

  • Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[9] The compound should be stored sealed and away from moisture.[9] Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[1]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[9]
Skin Contact Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and seek medical advice.[9]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical help.[9]
Ingestion Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[9]

Spill Management and Waste Disposal

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Containment and Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb liquid spills with a suitable inert material (e.g., diatomite, universal binders).[9] For powder spills, carefully collect the material without creating dust.

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol to decontaminate.[9]

  • Dispose: Place all contaminated materials in a sealed container for proper disposal.[9]

Waste Disposal:

  • All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with all applicable country, federal, state, and local regulations.[9]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D E Handle Compound with Care (Avoid dust/aerosol generation) D->E F Store Properly (Sealed, cool, dry) E->F J In Case of Spill: Contain, Decontaminate, Dispose E->J K In Case of Exposure: Follow First Aid Procedures & Seek Medical Attention E->K G Decontaminate Work Surfaces & Equipment F->G H Properly Dispose of Waste G->H I Remove PPE and Wash Hands H->I I->A Begin Next Task

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.